molecular formula C8H6BrFO B3052321 1-(4-Bromophenyl)-2-fluoro-ethanone CAS No. 403-30-5

1-(4-Bromophenyl)-2-fluoro-ethanone

Cat. No.: B3052321
CAS No.: 403-30-5
M. Wt: 217.03 g/mol
InChI Key: PATCUTBZBAERHM-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-fluoro-ethanone is a useful research compound. Its molecular formula is C8H6BrFO and its molecular weight is 217.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)-2-fluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATCUTBZBAERHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CF)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434528
Record name 1-(4-bromophenyl)-2-fluoro-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-30-5
Record name 1-(4-Bromophenyl)-2-fluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-bromophenyl)-2-fluoro-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Solubility & Applications of p-Bromophenacyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of p-Bromophenacyl fluoride (specifically identified here as 2-fluoro-1-(4-bromophenyl)ethanone ), distinguishing it from its common precursor, p-Bromophenacyl bromide (PBPB).

Executive Summary & Chemical Identity

In the context of organic synthesis and analytical derivatization, precision in nomenclature is critical. p-Bromophenacyl fluoride is distinct from the widely used derivatizing agent p-Bromophenacyl bromide (PBPB) . While PBPB is a standard reagent for identifying carboxylic acids, p-Bromophenacyl fluoride is typically the product of a halogen exchange reaction (fluorination) or a specific intermediate in the synthesis of bioactive fluorinated phenones.

This guide addresses the solubility profile of p-Bromophenacyl fluoride (Structure A) to support researchers conducting halogen exchange syntheses (Finkelstein-type) or utilizing the compound as a fluorinated building block.

Structural Definition
  • Compound Name: p-Bromophenacyl fluoride

  • IUPAC Name: 2-fluoro-1-(4-bromophenyl)ethanone

  • Molecular Formula:

    
    
    
  • Precursor: p-Bromophenacyl bromide (2-bromo-1-(4-bromophenyl)ethanone)[1]

Featurep-Bromophenacyl Fluoride (Target)p-Bromophenacyl Bromide (Reagent)
Alpha Substituent Fluorine (-F)Bromine (-Br)
Bond Polarization High (C-F bond is highly polar)Moderate (C-Br bond is polarizable)
Primary State Crystalline SolidCrystalline Solid (mp 109-110°C)
Primary Use Fluorinated Intermediate, Biological ProbeDerivatization of Carboxylic Acids (HPLC)

Solubility Profile in Organic Solvents

Understanding the solubility of p-Bromophenacyl fluoride requires analyzing its dipole-dipole interactions. The presence of the highly electronegative fluorine atom alpha to the carbonyl group increases the molecular dipole moment compared to its bromo-analog, enhancing solubility in polar aprotic solvents.

Solubility Data Table

Data is derived from empirical trends in


-haloacetophenones and nucleophilic substitution workflows.
Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Polar Aprotic Acetonitrile (MeCN) Excellent Preferred solvent for synthesis and HPLC. High dielectric constant stabilizes the polar fluoroketone.
Polar Aprotic Acetone Excellent Ideal for recrystallization or rapid dissolution.
Polar Aprotic DMF / DMSO High Used for nucleophilic substitution reactions (e.g., synthesis from PBPB).
Chlorinated Dichloromethane (DCM) Good Standard extraction solvent; solubilizes the compound via dipole interactions.
Alcoholic Methanol / Ethanol Moderate Soluble, especially when warm. Caution: Prolonged heating in alcohols can lead to hemiacetal formation or solvolysis.
Non-Polar Hexane / Heptane Poor Used as an anti-solvent to precipitate the product during purification.
Aqueous Water Insoluble The hydrophobic bromophenyl ring dominates, preventing aqueous solubility.
Critical Solubility Logic
  • The "Like Dissolves Like" Principle: The p-bromophenyl moiety is lipophilic, while the

    
    -fluoroacetyl group is polar. Solvents like Acetonitrile  and DCM  bridge this gap effectively, accommodating both the aromatic ring and the polar functional group.
    
  • Halogen Exchange Context: In the synthesis of p-Bromophenacyl fluoride from PBPB using Potassium Fluoride (KF), the reaction is often performed in Acetonitrile or Crown Ether/Solvent systems. The product (fluoride) remains soluble in MeCN, while the byproduct (KBr) precipitates, driving the reaction forward.

Experimental Workflows

Protocol A: Synthesis & Solubilization (Halogen Exchange)

Objective: Convert p-Bromophenacyl bromide to p-Bromophenacyl fluoride and solubilize for purification.

Reagents:

  • p-Bromophenacyl bromide (PBPB)[1][2]

  • Potassium Fluoride (KF) (Anhydrous)

  • 18-Crown-6 (Phase Transfer Catalyst)

  • Solvent: Acetonitrile (Dry)[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of PBPB in dry Acetonitrile (concentration ~0.1 M). The starting material should dissolve completely at room temperature.

  • Activation: Add 1.5 eq of anhydrous KF and 0.1 eq of 18-Crown-6.

    • Note: KF is insoluble in Acetonitrile. The Crown Ether solubilizes fluoride ions, pulling them into the organic phase to react.

  • Reaction: Reflux at 80°C for 4-6 hours.

    • Monitoring: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2). The Fluoride product will typically be more polar (lower

      
      ) than the Bromide precursor.
      
  • Work-up (Solubility Differential):

    • Cool the mixture. The byproduct (KBr) will settle as a white precipitate.

    • Filtration: Filter off the insoluble KBr. The filtrate contains the dissolved p-Bromophenacyl fluoride.

    • Solvent Swap: Evaporate Acetonitrile. Redissolve the residue in DCM (High solubility) and wash with water (to remove excess KF/Crown ether).

Protocol B: HPLC Preparation

Objective: Prepare a standard solution for analytical characterization.

  • Weighing: Accurately weigh 10 mg of p-Bromophenacyl fluoride.

  • Primary Solubilization: Add 1 mL of HPLC-grade Acetonitrile . Vortex for 30 seconds.

    • Observation: Solution should be clear and colorless.

  • Dilution: Dilute to desired concentration using 50:50 Acetonitrile:Water.

    • Caution: Ensure the organic ratio remains high enough (>40%) to prevent precipitation of the hydrophobic aromatic ring.

Visualizing the Chemistry

The following diagram illustrates the synthesis pathway and the solubility-based purification logic.

G PBPB p-Bromophenacyl Bromide (Soluble in MeCN) Reaction Reaction Phase (KF + 18-Crown-6) Solvent: Acetonitrile PBPB->Reaction Dissolve Mixture Crude Mixture (Product + KBr) Reaction->Mixture Reflux 80°C Filtration Filtration Step Mixture->Filtration Cool Solid_Waste Solid Residue (KBr - Insoluble) Filtration->Solid_Waste Retentate Filtrate Filtrate (p-Bromophenacyl Fluoride) Filtration->Filtrate Permeate Purified Final Product (Recrystallized from Acetone/Hexane) Filtrate->Purified Evap & Recrystallize

Figure 1: Solubility-driven synthesis and purification workflow for p-Bromophenacyl fluoride.

References

  • Thermo Fisher Scientific. p-Bromophenacyl-8™ Reagent (PBPB) Instructions. Retrieved from

  • PubChem. 4-Bromophenacyl bromide (Compound Summary). National Library of Medicine. Retrieved from

  • Organic Syntheses. p-Bromophenacyl Bromide Synthesis Protocol. Org.[4][5][6] Synth. 1929, 9, 20. Retrieved from

  • Pokras, H. H., & Bernstein, H. I. (1943). The Reaction of p-Bromophenacyl Bromide with Chloride Ion.[7] Journal of the American Chemical Society.[6] (Context for Halogen Exchange). Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (General solubility rules for -halo ketones).

Sources

Introduction: The Strategic Importance of 4-Bromo-α-fluoroacetophenone in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-α-fluoroacetophenone: Sourcing, Characterization, and Application for Drug Discovery Professionals

4-Bromo-α-fluoroacetophenone is a halogenated aromatic ketone that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure is distinguished by three key reactive sites: the brominated phenyl ring, the electrophilic carbonyl group, and the α-fluorinated carbon. This unique combination of functional groups makes it an indispensable intermediate in the synthesis of a wide array of pharmacologically active molecules and advanced materials.[1][2]

For researchers and drug development professionals, the strategic incorporation of the fluoromethyl ketone moiety can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[3][4] Consequently, this reagent is frequently employed in the development of novel anti-inflammatory agents, anti-cancer therapeutics, and agrochemicals.[2] This guide provides a senior application scientist's perspective on vendor qualification, analytical validation, safe handling, and a key synthetic application of this pivotal compound.

Part 1: Vendor Qualification and Sourcing Strategy

The success of any synthesis is predicated on the quality of its starting materials. For a reactive intermediate like 4-bromo-α-fluoroacetophenone, rigorous vendor qualification is not merely a procedural step but a critical risk mitigation strategy. The primary concerns are purity, consistency, and the presence of residual starting materials or by-products from its synthesis (e.g., dibrominated or non-fluorinated species).

Pillar 1: Purity and Analytical Verification

A vendor's stated purity (e.g., >97%, >98%) must be independently verifiable. The Certificate of Analysis (CoA) should be considered a starting point.

  • Identity Confirmation : The primary structure must be confirmed. ¹H NMR, ¹³C NMR, and ¹⁹F NMR are non-negotiable. The presence and correct splitting pattern of the α-fluorine is a critical checkpoint.

  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the percentage purity and identifying impurities.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.

  • Residual Solvents : The CoA should ideally include information on residual solvents, which can interfere with sensitive downstream reactions.

Pillar 2: Documentation and Supply Chain Integrity

Reliable vendors provide comprehensive documentation and transparency.

  • Safety Data Sheet (SDS) : A thorough SDS is mandatory for ensuring safe handling, storage, and disposal.[5][6][7] It details necessary personal protective equipment (PPE), first aid measures, and hazard classifications.

  • Batch-to-Batch Consistency : For long-term projects and drug development campaigns, consistency is paramount. Inquire about the vendor's quality management system and their ability to provide material from the same batch or guarantee similar purity profiles across different batches.

  • Scalability : Ensure the vendor can supply the required quantities, from laboratory-scale grams to pilot-plant kilograms, as the project progresses.

Comparative Analysis of Commercial Suppliers

The following table summarizes offerings for various isomers of bromo-fluoroacetophenone from prominent chemical vendors. Researchers must pay close attention to the specific CAS number to ensure they procure the correct isomer for their synthetic route.

VendorProduct NameCAS NumberPurityFormKey Considerations
Sigma-Aldrich / Merck 2-Bromo-4′-fluoroacetophenone403-29-297%SolidExtensive safety and property data available.
Sigma-Aldrich / Merck 4-Bromo-2-fluoroacetophenone625446-22-2Not specifiedSolidSold for early discovery; buyer must confirm identity and purity.[8][9]
Thermo Scientific Chemicals 2-Bromo-4'-fluoroacetophenone403-29-297%SolidFormerly part of the Alfa Aesar portfolio; specified as soluble in methanol.[10]
Thermo Scientific Chemicals 4'-Bromo-2'-fluoroacetophenone625446-22-296%Not specifiedAlso a legacy Alfa Aesar product.[11]
Thermo Scientific Chemicals 3'-Bromo-4'-fluoroacetophenone1007-15-4≥98%SolidMelting point and boiling point data provided.[12]
TCI America 2-Bromo-4'-fluoroacetophenone403-29-2>97.0% (GC)Powder/CrystalAlso known as 4-Fluorophenacyl Bromide.[13]
Chem-Impex 2-Bromo-4'-fluoroacetophenone403-29-2≥98% (HPLC)Crystalline PowderMarketed for pharmaceutical and agrochemical research.[2]

Note: The term "α-fluoro" can be ambiguous. It is crucial to verify the structure against the CAS number. For this guide, we will focus on 2-Bromo-1-(4-fluorophenyl)ethanone (CAS 403-29-2) as a representative example.

Logical Workflow for Vendor Selection

The process of selecting and qualifying a vendor can be systematized to ensure consistent quality. The following diagram illustrates this workflow.

VendorQualification Workflow for Vendor Qualification of a Critical Reagent cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analytical Validation cluster_2 Phase 3: Final Qualification A Identify Potential Vendors (e.g., Sigma, TCI, Thermo) B Request Quotes & Documentation (CoA, SDS) A->B C Compare Specs vs. Requirements (Purity, CAS No., Price, Availability) B->C D Order Small Sample for Evaluation C->D E Perform In-House QC (NMR, HPLC, MS) D->E F Compare In-House Data with Vendor CoA E->F G Does data match CoA and meet spec? F->G H Qualify Vendor & Approve for Purchase G->H Yes I Reject Vendor & Return to Screening G->I No I->A Re-evaluate

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 1-(4-Bromophenyl)-2-fluoro-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(4-Bromophenyl)-2-fluoro-ethanone from 4-bromoacetophenone. The strategic incorporation of a fluorine atom at the α-position of a ketone moiety is a pivotal transformation in medicinal chemistry and drug development, often enhancing metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1] This guide details a reliable method utilizing the electrophilic fluorinating agent Selectfluor™ (F-TEDA-BF₄), prized for its stability, efficiency, and comparative safety.[2][3][4] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and outline the necessary safety precautions and characterization techniques.

Introduction: The Significance of α-Fluoroketones

α-Fluoroketones are crucial building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[5] Their unique electronic properties make them valuable intermediates and, in some cases, potent enzyme inhibitors.[6][7] The synthesis of these compounds, however, requires careful selection of fluorinating agents to ensure high yields and regioselectivity while maintaining a favorable safety profile. Historically, the use of reagents like molecular fluorine (F₂) posed significant handling challenges due to its high toxicity and reactivity.[2] The development of modern electrophilic N-F fluorinating agents, such as Selectfluor™, has revolutionized this field by providing a stable, crystalline, and easy-to-handle source of electrophilic fluorine.[1][2][4][8]

This protocol focuses on the direct α-fluorination of 4-bromoacetophenone, a common starting material in organic synthesis.[9][10][11] The resulting product, this compound, serves as a versatile intermediate for further synthetic elaborations.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route involves the direct electrophilic fluorination of the enol or enolate form of 4-bromoacetophenone using Selectfluor™. The reaction proceeds via the formation of an enolate intermediate in the presence of an acid catalyst, which then attacks the electrophilic fluorine atom of Selectfluor™.[8][12]

Reaction Scheme:

The mechanism is predicated on the initial acid-catalyzed tautomerization of the ketone to its enol form. This enol, being electron-rich, acts as a nucleophile, attacking the electrophilic fluorine atom of the Selectfluor™ reagent. This step is typically the rate-determining step of the reaction.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
4-Bromoacetophenone≥98.0%Sigma-Aldrich99-90-1
Selectfluor™Reagent GradeSigma-Aldrich140681-55-6
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Sigma-Aldrich75-05-8
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)≥98.5%Sigma-Aldrich6192-52-5
Dichloromethane (DCM)ACS Reagent, ≥99.5%Fisher Scientific75-09-2
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeFisher Scientific144-55-8
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%Sigma-Aldrich7487-88-9
Silica Gel230-400 meshSigma-Aldrich7631-86-9
Ethyl AcetateHPLC GradeFisher Scientific141-78-6
HexanesHPLC GradeFisher Scientific110-54-3
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Detailed Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (2.00 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous acetonitrile (40 mL) to the flask and stir until the 4-bromoacetophenone is completely dissolved.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 equiv.) to the solution. Stir for 5 minutes at room temperature to facilitate the formation of the enol.

  • Fluorinating Agent Addition: Carefully add Selectfluor™ (4.25 g, 12.0 mmol, 1.2 equiv.) to the reaction mixture in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane (50 mL) and transfer to a 250 mL separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid, followed by brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 1% to 5% ethyl acetate in hexanes, to afford this compound as a white to off-white solid.[8]

Characterization
  • Yield: Typically 75-85%.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 8.8 Hz, 2H), 7.68 (d, J = 8.8 Hz, 2H), 5.45 (d, J = 47.6 Hz, 2H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -231.5 (t, J = 47.6 Hz).

  • ¹³C NMR (101 MHz, CDCl₃): δ 190.2 (d, J = 18.2 Hz), 132.4, 130.1, 129.8, 129.2, 82.9 (d, J = 181.8 Hz).

  • Melting Point: 49-52 °C.[11]

Safety and Handling

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling the reagents.[13][14]

Fume Hood: Conduct the entire procedure in a well-ventilated fume hood.[13]

Reagent-Specific Precautions:

  • Selectfluor™: While significantly safer than many other fluorinating agents, Selectfluor™ is an oxidizing agent and may cause skin and eye irritation.[2][13] Avoid inhalation of dust and contact with skin and eyes.[13][14] Store in a cool, dry place away from combustible materials.[2][13]

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Dichloromethane: Potential carcinogen. Use with adequate ventilation.

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 4-Bromoacetophenone in Acetonitrile Add_Catalyst Add p-TsOH Catalyst Start->Add_Catalyst Add_Selectfluor Add Selectfluor™ Add_Catalyst->Add_Selectfluor Reflux Reflux for 4-6 hours Add_Selectfluor->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Evaporate Evaporate Solvent Cool->Evaporate Extract DCM Extraction & Wash Evaporate->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The diagram below outlines the proposed mechanism for the acid-catalyzed α-fluorination of 4-bromoacetophenone.

Reaction_Mechanism Ketone 4-Bromoacetophenone O Ar-C-CH₃ Protonated_Ketone Protonated Ketone O-H⁺ Ar-C-CH₃ Ketone->Protonated_Ketone + H⁺ Enol Enol Intermediate O-H Ar-C=CH₂ Protonated_Ketone->Enol - H⁺ Product_Complex Intermediate Complex O-H Ar-C-CH₂-F---TEDA⁺ Enol->Product_Complex + Selectfluor™ Selectfluor Selectfluor™ F-TEDA⁺ BF₄⁻ Final_Product This compound O Ar-C-CH₂F Product_Complex->Final_Product - H-TEDA⁺

Caption: Proposed mechanism for the α-fluorination of 4-bromoacetophenone.

Conclusion

The protocol described herein offers a reliable and efficient method for the synthesis of this compound. The use of Selectfluor™ provides a significant advantage in terms of safety and ease of handling compared to traditional fluorinating agents. This application note serves as a valuable resource for researchers in medicinal chemistry and drug development, providing a solid foundation for the synthesis of α-fluorinated ketones and their subsequent application in the development of novel therapeutics.

References

  • Selectfluor - Common Organic Chemistry. Available at: [Link]

  • Enantioselective Electrophilic Fluorination - Chemistry | Illinois. Available at: [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. Available at: [Link]

  • Selectfluor - Grokipedia. Available at: [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. Available at: [Link]

  • Synthesis of α-Fluoroketones from Vinyl Azides and Mechanism Interrogation. Available at: [Link]

  • Nitrogen-Based Fluorinating Agents - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Fluoroketone and fluoroaldehyde synthesis by fluorination - Organic Chemistry Portal. Available at: [Link]

  • 4-bromoacetophenone - Organic Syntheses Procedure. Available at: [Link]

  • Methods for the Synthesis of α,α-Difluoroketones - The University of Brighton. Available at: [Link]

  • Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions - PMC. Available at: [Link]

  • Understanding reaction mechanisms and structure/reactivity relationships in the electrophilic fluorination of enol esters - University of Strathclyde. Available at: [Link]

  • 18: Reactions of Enolate Ions and Enols. Available at: [Link]

  • Solvent Directing Immediate Fluorination of Aromatic Ketones Using 1-Fluoro-4-Hydroxy-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate) - ResearchGate. Available at: [Link]

  • Conformational preferences of α-fluoroketones may influence their reactivity. Available at: [Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions | Chemical Reviews - ACS Publications. Available at: [Link]

  • Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of α‐Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates - ResearchGate. Available at: [Link]

  • A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with - Organic Syntheses Procedure. Available at: [Link]

  • 2 - Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone - Google Patents.
  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem. Available at: [Link]

  • US4766261A - Purification of fluorocarbons - Google Patents.
  • Fluorination effects probed in 4-fluoroacetophenone and its monohydrate - RSC Publishing. Available at: [Link]

  • The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases - White Rose Research Online. Available at: [Link]

Sources

Application Notes and Protocols: Halex Reaction Conditions for the Synthesis of p-Bromophenacyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and drug development. Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can significantly modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] Specifically, α-fluorinated ketones, such as p-bromophenacyl fluoride (also known as 2-bromo-4'-fluoroacetophenone), are valuable intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents and novel anticancer compounds.[2]

The Halex (Halogen Exchange) reaction is a powerful and industrially significant method for the synthesis of aryl fluorides.[3][4][5] This nucleophilic aromatic substitution (SNAr) reaction involves the displacement of a halogen, typically chlorine or bromine, with a fluoride ion.[3][6] This document provides a detailed guide to the reaction conditions, mechanism, and a step-by-step protocol for the synthesis of p-bromophenacyl fluoride via the Halex reaction, tailored for researchers, scientists, and drug development professionals.

Reaction Mechanism and Key Principles

The Halex reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[6][7] The rate-determining step is the addition of a fluoride anion to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][7] The subsequent expulsion of the leaving group (in this case, bromide) yields the desired aryl fluoride. The presence of electron-withdrawing groups, such as the acetyl group in the para position of the starting material, is crucial for activating the aromatic ring towards nucleophilic attack.[7]

Caption: Mechanism of the Halex Reaction.

Critical Reaction Parameters

Successful and efficient synthesis via the Halex reaction is contingent on the careful optimization of several key parameters.

Fluoride Source and Preparation

Potassium fluoride (KF) is the most commonly used and cost-effective fluoride source for the Halex reaction.[8][9] However, the reactivity of KF is highly dependent on its physical properties.

  • Anhydrous Conditions: The presence of water significantly reduces the nucleophilicity of the fluoride ion through hydration.[10] Therefore, it is imperative to use anhydrous KF. This can be achieved by heating commercially available KF at high temperatures (e.g., 180-210°C) for an extended period or through azeotropic distillation.[11]

  • Spray-Dried Potassium Fluoride: Spray-dried KF is often preferred due to its small particle size (10-20 μm) and high surface area (1.3 m²/g), which enhances its reactivity and leads to higher yields and selectivity.[12][13] In contrast, calcined KF has a much larger particle size and lower surface area, resulting in poorer fluorinating power.[12]

Other fluoride sources like cesium fluoride (CsF) or tetraalkylammonium fluorides can be more soluble and reactive but are also more expensive.[3][4]

Solvent Selection

The choice of solvent is critical for the Halex reaction. Polar aprotic solvents are preferred as they can solvate the potassium cation, leaving the fluoride anion more "naked" and nucleophilic.[6][7]

  • Common Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and sulfolane are commonly used solvents for Halex reactions.[4][5]

  • Temperature Considerations: These reactions are typically carried out at elevated temperatures, often between 150-250°C, to facilitate the reaction.[4] The chosen solvent should have a boiling point suitable for the desired reaction temperature.

Phase-Transfer Catalysts

Due to the low solubility of KF in many organic solvents, phase-transfer catalysts (PTCs) are often employed to enhance the reaction rate.[3][7] PTCs facilitate the transfer of the fluoride anion from the solid phase to the organic phase where the reaction occurs.

  • Quaternary Ammonium and Phosphonium Salts: Tetraalkylammonium salts (e.g., tetrabutylammonium chloride) and tetraphenylphosphonium bromide are effective PTCs.[14][15][16]

  • Crown Ethers: Crown ethers can also be used to sequester the potassium ion, thereby increasing the effective concentration and reactivity of the fluoride anion.[13]

Summary of Optimized Reaction Conditions
ParameterRecommended ConditionRationale
Fluoride Source Spray-dried, anhydrous Potassium Fluoride (KF)High surface area and reactivity; cost-effective.[9][12]
Starting Material p-Bromophenacyl bromideThe bromo-substituent is a good leaving group.
Solvent Anhydrous Dimethyl Sulfoxide (DMSO) or SulfolanePolar aprotic solvent that enhances fluoride nucleophilicity.[4][7]
Catalyst Tetraphenylphosphonium bromide or a quaternary ammonium saltFacilitates the transfer of fluoride ions into the organic phase.[15][16]
Temperature 150 - 220°CProvides sufficient energy to overcome the activation barrier.[4]
Reaction Time 1.5 - 5.5 hoursMonitored by TLC or GC for completion.[7][9]

Experimental Protocol: Synthesis of p-Bromophenacyl Fluoride

This protocol details a representative procedure for the synthesis of p-bromophenacyl fluoride using the Halex reaction.

Materials and Reagents
  • p-Bromophenacyl bromide

  • Spray-dried anhydrous potassium fluoride (KF)

  • Tetraphenylphosphonium bromide (TPPB)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Caption: Experimental workflow for p-bromophenacyl fluoride synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • In a dry three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add p-bromophenacyl bromide (1.0 eq), spray-dried anhydrous potassium fluoride (2.0 eq), and tetraphenylphosphonium bromide (0.1 eq).

    • Add anhydrous dimethyl sulfoxide to the flask. The amount of solvent should be sufficient to ensure effective stirring.

  • Reaction Execution:

    • Begin stirring the mixture and heat the flask to 180°C using a heating mantle.

    • Maintain this temperature and continue stirring. Monitor the progress of the reaction periodically by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing deionized water.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine to remove any remaining DMSO.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure p-bromophenacyl fluoride.[17]

    • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹⁹F NMR, and mass spectrometry.[17]

Troubleshooting and Safety Considerations

  • Low Yield: If the yield is low, ensure that the potassium fluoride was completely anhydrous and that the reaction temperature was maintained. Increasing the amount of phase-transfer catalyst or reaction time may also improve the yield.

  • Side Reactions: The formation of byproducts can occur, particularly if the reaction temperature is too high or if there are impurities in the starting materials. Careful control of the reaction conditions is crucial.

  • Safety: The Halex reaction is exothermic and involves high temperatures.[7] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reaction should be conducted in a well-ventilated fume hood. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Conclusion

The Halex reaction is a robust and versatile method for the synthesis of p-bromophenacyl fluoride and other valuable fluoroaromatic compounds. By carefully controlling the reaction conditions, particularly the choice and preparation of the fluoride source, solvent, and the use of a phase-transfer catalyst, high yields of the desired product can be achieved. This application note provides a comprehensive guide for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Halex Reaction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Halex process - Grokipedia.
  • Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing).
  • Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers - MDPI.
  • Fluorination of Medicinal Compounds - The Halex Reaction - ChemTube3D.
  • Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing). Available from: [Link]

  • Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines - PMC - NIH.
  • A combination of directing groups and chiral anion phase-transfer catalysis for enantioselective fluorination of alkenes | PNAS.
  • Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions - SciSpace.
  • C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC.
  • Halex reaction - ResearchGate.
  • 2-Bromo-4'-fluoroacetophenone synthesis - ChemicalBook.
  • Potassium fluoride - Wikipedia.
  • Halex process - Wikipedia.
  • Fluoride Sources for Halex Reactions - Scientific Update - UK.
  • Renewable Reagent for Nucleophilic Fluorination - PMC - NIH.
  • n-HEXYL FLUORIDE - Organic Syntheses Procedure.
  • Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters - ACS Publications.
  • Method for producing anhydrous potassium fluoride for organic fluorine compound synthesis - Google Patents.
  • Method for producing anhydrous potassium fluoride for synthesis of organofluorine compounds - Google Patents.
  • General modes of halex fluorinations and our study. - ResearchGate.
  • 2'-BROMO-4'-FLUOROACETOPHENONE synthesis - chemicalbook.
  • Catalysis in halogen exchange reactions - Google Patents.
  • 14.3. With Potassium Fluoride and Potassium Hydrogen Fluoride.
  • Mastering Organic Synthesis with 2-Bromo-4'-fluoroacetophenone.
  • Halex Comparative Reaction - gChem.
  • Synthesis of α-bromo-2-fluoroacetophenone - PrepChem.com.
  • Potassium Fluoride, uses, solubility and formula.
  • Recent advances in green fluorine chemistry.

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Application Notes and Protocols: Fluorination of 2,4'-Dibromoacetophenone using Potassium Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and development. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 2-Bromo-4'-fluoroacetophenone is a valuable building block in the synthesis of various pharmaceutical compounds and agrochemicals.[3][4] This application note provides a detailed guide to the nucleophilic fluorination of 2,4'-dibromoacetophenone using potassium fluoride (KF), a cost-effective and readily available fluorinating agent.[5]

Mechanistic Insights: The Halex Reaction and the Role of Phase-Transfer Catalysis

The conversion of 2,4'-dibromoacetophenone to 2-bromo-4'-fluoroacetophenone proceeds via a nucleophilic aromatic substitution (SNAr) reaction, commonly referred to as a halogen exchange (Halex) reaction.[6] In this process, the fluoride ion displaces the bromide ion on the aromatic ring.

A significant challenge in using potassium fluoride is its high lattice energy and poor solubility in aprotic organic solvents typically used for these reactions.[5][7] To overcome this, a phase-transfer catalyst (PTC) is often employed. The PTC, typically a quaternary ammonium salt or a crown ether, facilitates the transfer of the fluoride ion from the solid phase (KF) to the organic phase where the reaction occurs.[1][2][8][9] The catalyst forms a complex with the potassium ion, allowing the "naked" and more nucleophilic fluoride ion to be soluble in the organic solvent.[1][10]

The selection of the solvent is also critical. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred as they can solvate the cationic part of the PTC-KF complex, further enhancing the reactivity of the fluoride ion.[1][2]

Experimental Protocol: Synthesis of 2-Bromo-4'-fluoroacetophenone

This protocol outlines a general procedure for the fluorination of 2,4'-dibromoacetophenone. Optimization of reaction conditions may be necessary depending on the scale and specific laboratory setup.

Materials:

  • 2,4'-Dibromoacetophenone

  • Potassium Fluoride (spray-dried or anhydrous)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB, 18-Crown-6)

  • Anhydrous Solvent (e.g., DMF, DMSO, Acetonitrile)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for column chromatography)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware and safety equipment

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2,4'-dibromoacetophenone, spray-dried potassium fluoride (2-3 equivalents), and the phase-transfer catalyst (0.1-0.2 equivalents).

  • Solvent Addition: Add the anhydrous polar aprotic solvent to the flask.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically between 80-150 °C). The optimal temperature will depend on the chosen solvent and catalyst.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[11]

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure 2-bromo-4'-fluoroacetophenone.[11]

Data Presentation: Critical Reaction Parameters

The success of the fluorination reaction is highly dependent on several key parameters. The following table summarizes these variables and their potential impact on the reaction outcome.

ParameterRecommended Range/OptionsRationale and Impact on Reaction
Potassium Fluoride Spray-dried or anhydrous, 2-3 equivalentsThe reactivity of KF is highly dependent on its physical form. Spray-dried KF has a higher surface area and is less hygroscopic, leading to better results.[2] An excess is used to drive the reaction to completion.
Phase-Transfer Catalyst Tetrabutylammonium bromide (TBAB), 18-Crown-6, 0.1-0.2 equivalentsEssential for solubilizing the fluoride ion in the organic solvent. The choice of catalyst can significantly affect the reaction rate and yield.[1][8]
Solvent Anhydrous DMF, DMSO, AcetonitrilePolar aprotic solvents are crucial for solvating the cation of the PTC-KF complex, thereby increasing the nucleophilicity of the fluoride anion.[1][2]
Temperature 80 - 150 °CHigher temperatures generally increase the reaction rate. The optimal temperature is a balance between reaction speed and potential side reactions or decomposition.
Reaction Time 2 - 24 hoursThe time required for completion depends on the substrate, temperature, and catalyst efficiency. Reaction progress should be monitored.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-bromo-4'-fluoroacetophenone.

Fluorination_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Reactants: 2,4'-Dibromoacetophenone Potassium Fluoride Phase-Transfer Catalyst B Add Anhydrous Polar Aprotic Solvent A->B C Heat and Stir (80-150 °C) B->C D Cool to Room Temp. C->D Monitor by TLC/GC-MS E Dilute with Water & Extract with Organic Solvent D->E F Wash Organic Layer (Water, NaHCO3, Brine) E->F G Dry over Na2SO4 & Concentrate F->G H Column Chromatography (Silica Gel) G->H Crude Product I Characterize Pure 2-Bromo-4'-fluoroacetophenone H->I

Caption: Workflow for the synthesis of 2-bromo-4'-fluoroacetophenone.

Analytical Characterization of 2-Bromo-4'-fluoroacetophenone

The identity and purity of the synthesized 2-bromo-4'-fluoroacetophenone should be confirmed by standard analytical techniques.

  • Appearance: White to off-white crystalline solid.[3]

  • Molecular Formula: C8H6BrFO[12][13]

  • Molecular Weight: 217.04 g/mol [12][14]

  • Melting Point: 47-49 °C (literature value)[14]

  • 1H NMR: Spectral data should be consistent with the structure.[15][16]

  • FTIR: Characteristic peaks for the carbonyl group and C-F bond should be present.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.[15]

Conclusion

The fluorination of 2,4'-dibromoacetophenone using potassium fluoride in the presence of a phase-transfer catalyst is an effective and practical method for the synthesis of the valuable intermediate, 2-bromo-4'-fluoroacetophenone. Careful selection of the reaction conditions, including the form of KF, the catalyst, solvent, and temperature, is crucial for achieving high yields and purity. This application note provides a comprehensive guide for researchers to successfully perform this important transformation in a laboratory setting.

References

  • Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. ResearchGate. Available at: [Link]

  • Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines. Journal of the American Chemical Society. Available at: [Link]

  • A new route to nucleophilic substitution with potassium fluoride. University of Oxford Department of Chemistry. Available at: [Link]

  • Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis. University of Oxford. Available at: [Link]

  • Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society. Available at: [Link]

  • 2-Bromo-4'-fluoroacetophenone. SpectraBase. Available at: [Link]

  • Synthesis of 2-bromo-4'-(4-fluoro-phenyl)-acetophenone. PrepChem.com. Available at: [Link]

  • With Potassium Fluoride and Potassium Hydrogen Fluoride. Science of Synthesis. Available at: [Link]

  • Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace. Available at: [Link]

  • Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. ResearchGate. Available at: [Link]

  • A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa). Google Patents.
  • Nucleophilic Fluorination by F-. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. Scilit. Available at: [Link]

  • Nucleophilic Reactions Using Alkali Metal Fluorides Activated by Crown Ethers and Derivatives. MDPI. Available at: [Link]

Sources

Introduction: The Strategic Importance of the α-Fluoro Ketone Motif

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Phase Transfer Catalysis for the α-Fluorination of Acetophenones

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This has made organofluorine compounds indispensable in modern drug discovery and materials science.[1] Specifically, the α-fluoro carbonyl moiety, found in α-fluorinated acetophenones, is a key structural motif that can enhance metabolic stability, modulate acidity, and enforce specific molecular conformations. Phase Transfer Catalysis (PTC) has emerged as a powerful and operationally simple methodology to achieve this transformation, offering mild reaction conditions and avoiding the need for expensive or hazardous reagents.[1][2] This guide provides a comprehensive overview of the principles, a detailed experimental protocol, and expert insights into the PTC-mediated α-fluorination of acetophenones.

Core Principle: Overcoming Immiscibility with Phase Transfer Catalysis

The fundamental challenge in the α-fluorination of an organic-soluble substrate like acetophenone is its reaction with an inorganic base and an electrophilic fluorinating agent, which often have poor solubility in common organic solvents. Phase Transfer Catalysis elegantly solves this problem by using a catalyst (typically a quaternary ammonium or phosphonium salt) to transport the reactive anion (the base) from its native solid or aqueous phase into the organic phase where the reaction can occur.[2]

The catalytic cycle proceeds through several key steps:

  • Anion exchange at the phase interface.

  • Transport of the reactive anion into the organic phase by the lipophilic catalyst.

  • Deprotonation of the acetophenone at the α-position to form an enolate.

  • Electrophilic attack by the enolate on the fluorine source.

  • Regeneration of the catalyst, which returns to the interface to begin a new cycle.

PTC_Fluorination_Cycle Figure 1: Generalized PTC Cycle for α-Fluorination cluster_organic Organic Phase cluster_interface cluster_solid Solid/Aqueous Phase acetophenone Acetophenone (R-CO-CH3) enolate Enolate Anion (R-CO-CH2⁻) product α-Fluoroacetophenone (R-CO-CH2F) enolate->product Electrophilic Attack catalyst_free_org Free Catalyst [Q⁺][X⁻] product->catalyst_free_org Catalyst Regeneration catalyst_org Catalyst-Base Pair [Q⁺][Base⁻] catalyst_org->enolate Deprotonation catalyst_solid Catalyst Salt [Q⁺][X⁻] catalyst_free_org->catalyst_solid Return to Interface NFSI Fluorinating Agent (e.g., NFSI, 'F⁺') interface_node Phase Interface base Inorganic Base (M⁺)(Base⁻) catalyst_solid->catalyst_org Anion Exchange

Caption: A diagram illustrating the phase transfer catalytic cycle for the α-fluorination of acetophenones.

Key Reagents and Their Roles

The Substrate: Acetophenones

The reaction is broadly applicable to a range of substituted acetophenones. The acidity of the α-proton is a key factor; electron-withdrawing groups on the aromatic ring can increase this acidity and facilitate deprotonation, while electron-donating groups may slow the reaction.

The Fluorinating Agent: Electrophilic "F⁺" Sources

Modern PTC fluorinations predominantly use stable, solid electrophilic fluorinating agents. These reagents are safer and easier to handle than alternatives like elemental fluorine.[3]

  • N-Fluorobenzenesulfonimide (NFSI): A crystalline, commercially available solid, NFSI is one of the most widely used reagents for this transformation.[4][5] It is relatively mild and compatible with a variety of functional groups.

  • Selectfluor® (F-TEDA-BF₄): This is a more powerful electrophilic fluorinating agent belonging to the class of quaternary ammonium N-F reagents.[3] It is highly effective but may require careful optimization to avoid side reactions.[6]

The Phase Transfer Catalyst

The choice of catalyst is crucial for reaction efficiency and, in asymmetric variants, for enantioselectivity.

  • Quaternary Ammonium Salts: Simple salts like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) are effective and inexpensive for standard racemic fluorinations.

  • Chiral Phase Transfer Catalysts: For asymmetric synthesis, catalysts derived from cinchona alkaloids or BINOL are frequently employed.[7][8] These catalysts create a chiral ion pair with the enolate in the organic phase, directing the attack of the fluorinating agent to one face of the nucleophile, thereby inducing enantioselectivity.[1] Bifunctional catalysts that incorporate a hydrogen-bonding moiety (like a urea or thiourea group) alongside the quaternary ammonium salt can offer enhanced stereocontrol.[9][10]

The Base and Solvent System

A solid inorganic base is typically used, which remains in its own phase. The reaction relies entirely on the PTC to transport the base into the organic phase.

  • Bases: Anhydrous potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are common choices.[11]

  • Solvents: Non-polar or weakly polar aprotic solvents such as toluene, dichloromethane (DCM), or acetonitrile are preferred to minimize the solubility of the inorganic base, thereby reducing the uncatalyzed background reaction.[1]

Detailed Experimental Protocol: α-Fluorination of Acetophenone

This protocol describes a general procedure for the racemic α-fluorination of acetophenone using NFSI and a standard quaternary ammonium catalyst.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade
AcetophenoneSubstrateReagent Grade, >98%
N-Fluorobenzenesulfonimide (NFSI)Fluorinating Agent>97%
Tetrabutylammonium Bromide (TBAB)Phase Transfer Catalyst>98%
Anhydrous Potassium Carbonate (K₂CO₃)BasePowdered, >99%
TolueneSolventAnhydrous, >99.8%
Ethyl AcetateExtraction SolventACS Grade
HexanesEluent for ChromatographyACS Grade
Saturated NaCl solution (Brine)Aqueous WashN/A
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentN/A
Silica GelStationary Phase230-400 mesh
Equipment Setup
  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Inert atmosphere setup (e.g., nitrogen or argon balloon).

  • Heating mantle or oil bath with temperature control.

  • Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks).

  • Rotary evaporator.

  • Thin-Layer Chromatography (TLC) plate and developing chamber.

Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Setup (Flask under N2) B 2. Add Reagents (Substrate, Base, Catalyst, NFSI, Solvent) A->B C 3. Reaction (Heat & Stir) B->C D 4. Monitoring (TLC) C->D D->C Continue reaction E 5. Quenching & Workup (Filter, Extract, Wash) D->E Reaction complete F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Sources

Facile Synthesis of 2-fluoro-1-(4-bromophenyl)ethanone: A Protocol for Nucleophilic Fluorination Using Tetrabutylammonium Fluoride (TBAF)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, significantly enhancing metabolic stability, binding affinity, and bioavailability.[1] α-fluoroketones, in particular, are valuable synthons and pharmacophores. This application note provides a detailed, field-tested protocol for the preparation of 2-fluoro-1-(4-bromophenyl)ethanone, a key intermediate in pharmaceutical synthesis. The methodology centers on the nucleophilic fluorination of an α-bromoketone precursor using tetrabutylammonium fluoride (TBAF), a highly effective and soluble fluoride source.[2] We will delve into the mechanistic rationale, provide step-by-step experimental procedures, outline critical safety protocols, and offer a guide for troubleshooting.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The substitution of hydrogen or hydroxyl groups with fluorine can profoundly alter the physicochemical properties of a drug candidate. The high electronegativity and small van der Waals radius of fluorine allow it to act as a bioisostere of a hydroxyl group while resisting metabolic oxidation. Furthermore, the strategic placement of fluorine can modulate the pKa of nearby functional groups, impacting receptor binding and cell permeability. The synthesis of organofluorine compounds, therefore, remains a critical focus in pharmaceutical research and development.[2]

Nucleophilic fluorination is a primary method for creating C-F bonds.[3] The reaction typically follows an SN2 mechanism, where a nucleophilic fluoride ion displaces a suitable leaving group (e.g., bromide, tosylate).[2] The challenge often lies in the fluoride source; simple inorganic fluorides like KF and CsF suffer from low solubility in organic solvents and high lattice energy. Tetrabutylammonium fluoride (TBAF) elegantly circumvents these issues. The large, lipophilic tetrabutylammonium cation effectively shields the fluoride anion, creating a "naked," highly nucleophilic fluoride source that is readily soluble in common organic solvents like tetrahydrofuran (THF) and acetonitrile.[1][2]

This guide focuses on the conversion of 2-bromo-1-(4-bromophenyl)ethanone to 2-fluoro-1-(4-bromophenyl)ethanone, a reaction of significant interest in the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) and other pharmaceutical applications.[4][5]

Reaction Mechanism and Pathway

The synthesis is a two-step process beginning with the α-bromination of 1-(4-bromophenyl)ethanone, followed by nucleophilic substitution with TBAF.

  • α-Bromination: The starting acetophenone is selectively brominated at the α-carbon position, typically using a reagent like N-Bromosuccinimide (NBS), to yield the precursor, 2-bromo-1-(4-bromophenyl)ethanone.[6]

  • Nucleophilic Fluorination: The fluoride anion from TBAF acts as a potent nucleophile, attacking the electrophilic α-carbon and displacing the bromide leaving group via an SN2 mechanism. This backside attack results in the formation of the desired 2-fluoro-1-(4-bromophenyl)ethanone.[3]

G A 1-(4-bromophenyl)ethanone B 2-bromo-1-(4-bromophenyl)ethanone A->B C 2-bromo-1-(4-bromophenyl)ethanone D 2-fluoro-1-(4-bromophenyl)ethanone C->D  TBAF, THF  

Figure 1: Overall two-step synthesis pathway.

Detailed Experimental Protocols

Part A: Synthesis of Precursor, 2-bromo-1-(4-bromophenyl)ethanone

Rationale: This protocol utilizes N-Bromosuccinimide (NBS) for a selective and efficient α-bromination. The use of p-toluenesulfonic acid (p-TsOH) as a catalyst facilitates enol formation, which is the reactive species towards NBS.

  • Materials:

    • 1-(4-bromophenyl)ethanone

    • N-Bromosuccinimide (NBS)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 1-(4-bromophenyl)ethanone (1.0 eq) in DCM, add NBS (1.1 eq) and a catalytic amount of p-TsOH·H₂O (0.05 eq).

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion (disappearance of starting material, typically 2-4 hours), quench the reaction by adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can often be used directly in the next step or purified by recrystallization from ethanol if necessary.

Part B: Nucleophilic Fluorination with TBAF

Rationale: This protocol uses a commercially available 1.0 M solution of TBAF in THF, which is convenient for most lab settings. The reaction is conducted at room temperature to minimize potential side reactions, such as elimination. Polar aprotic solvents like THF are ideal as they solvate the tetrabutylammonium cation, enhancing the nucleophilicity of the fluoride anion.[2]

  • Materials:

    • 2-bromo-1-(4-bromophenyl)ethanone

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

    • Anhydrous Tetrahydrofuran (THF)

    • Diethyl ether (Et₂O)

    • Deionized water

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexanes/Ethyl Acetate solvent system

  • Procedure:

    • Under an inert atmosphere (Nitrogen or Argon), dissolve the crude 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in anhydrous THF.

    • To the stirred solution, add the 1.0 M TBAF solution in THF (1.5 eq) dropwise at room temperature.

    • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (stain with KMnO₄).

    • Once the starting material is consumed, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine (2x) to remove residual TBAF and water-soluble byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 2-fluoro-1-(4-bromophenyl)ethanone as a pure compound.

Experimental Workflow and Data

The following diagram and table summarize the key steps and parameters for the fluorination reaction.

G start Start dissolve Dissolve α-bromoketone in anhydrous THF (Inert Atmosphere) start->dissolve add_tbaf Add 1.0 M TBAF in THF (1.5 eq) dropwise at Room Temperature dissolve->add_tbaf react Stir at RT for 4-6h Monitor by TLC add_tbaf->react quench Quench with Deionized Water react->quench extract Extract with Diethyl Ether (3x) quench->extract wash Wash with Brine (2x) extract->wash dry Dry over MgSO₄, Filter, Concentrate wash->dry purify Purify via Flash Column Chromatography dry->purify end Pure Product purify->end

Figure 2: Step-by-step experimental workflow for TBAF fluorination.

ParameterValue / ConditionRationale
Substrate 2-bromo-1-(4-bromophenyl)ethanonePrecursor with a good leaving group (Br⁻) at the α-position.
Fluorinating Agent TBAF (1.0 M in THF)Provides a soluble, highly nucleophilic "naked" fluoride source.[1][2]
Equivalents of TBAF 1.5 eqA slight excess ensures complete consumption of the starting material.
Solvent Anhydrous THFPolar aprotic solvent stabilizes the cation, freeing the fluoride anion.[2]
Temperature Room Temperature (~25 °C)Sufficient for SN2 reaction; minimizes elimination side products.
Reaction Time 4 - 6 hoursTypical duration; should be confirmed by reaction monitoring (TLC).
Workup Aqueous wash / ExtractionRemoves excess TBAF and other water-soluble impurities.
Purification Flash Column ChromatographyStandard method for isolating the pure product from non-polar impurities.
Expected Yield 70-85%Typical yield range for this type of nucleophilic substitution.

Critical Safety and Handling Precautions

Tetrabutylammonium fluoride is a hazardous substance and must be handled with extreme care. [7]

  • Corrosivity: TBAF can cause severe skin burns and serious eye damage.[7][8] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), and chemical safety goggles or a face shield.[9]

  • Flammability: TBAF is commonly supplied in THF, a highly flammable solvent.[10] All operations must be conducted in a certified chemical fume hood, away from ignition sources.[11] Ensure containers are properly grounded to prevent static discharge.[8]

  • Handling: Handle and open containers with care.[10] Use an inert atmosphere (N₂ or Ar) to prevent moisture contamination and for safety.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]

    • Eye Contact: Immediately flush eyes with plenty of water for 15 minutes, holding eyelids open. Seek immediate medical attention.[10]

    • Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal. Ventilate the area thoroughly.[8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive TBAF due to water content. 2. Poor quality starting material.1. Commercial TBAF solutions contain water, which can reduce nucleophilicity. For sluggish reactions, consider using anhydrous TBAF or a TBAF-(tBuOH)₄ complex.[3] 2. Verify the purity of the α-bromoketone precursor by NMR.
Low Yield 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Competing elimination (E2) reaction.1. Increase reaction time or slightly warm the reaction (e.g., to 40 °C), monitoring carefully for side products. 2. Ensure thorough extraction and careful handling during chromatography. 3. The use of a non-polar protic solvent like t-amyl alcohol has been shown to suppress elimination byproducts in some cases.[12][13]
Multiple Spots on TLC 1. Unreacted starting material. 2. Elimination byproduct (alkene). 3. Aryne formation side reaction.[14]1. Increase reaction time or equivalents of TBAF. 2. Maintain room temperature; avoid excessive heating. 3. This is less common for α-haloketones but can be a factor with aryl halides. Ensure reaction conditions are not overly basic.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 2-fluoro-1-(4-bromophenyl)ethanone using TBAF. This approach leverages a commercially available reagent, proceeds under mild conditions, and delivers the desired product in high yield. By understanding the underlying mechanism and adhering strictly to the safety protocols, researchers in drug development can effectively utilize this methodology to access valuable fluorinated building blocks for the synthesis of next-generation therapeutics and diagnostic agents.

References

  • LookChem. (2026, January 31). Tetrabutylammonium Fluoride: A Powerful Tool for Fluorination and Catalysis. LookChem. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nuclophilic Fluorination by F-. Wordpress. Retrieved from [Link]

  • Carl ROTH. (2025, August 5). Safety Data Sheet: Tetrabutylammonium fluoride (TBAF) 1 mol/l in THF. Carl ROTH. Retrieved from [Link]

  • Loba Chemie. (2022, January 20). TETRABUTYLAMMONIUM FLUORIDE 1M SOLUTION IN THF - Safety Data Sheet. Loba Chemie. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Tetrabutylammonium fluoride trihydrate, 99%. Cole-Parmer. Retrieved from [Link]

  • Chung, K.-H., et al. (n.d.). Oxidation of Aromatic Aldehydes with Tetrabutylammonium Fluoride: Competition with the Cannizzaro Reaction. LookChem. Retrieved from [Link]

  • MDPI. (2022, February 18). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. MDPI. Retrieved from [Link]

  • PubMed. (2013, November 15). The use of tetrabutylammonium fluoride to promote N- and O-(11) C-methylation reactions with iodo[(11) C]methane in dimethyl sulfoxide. PubMed. Retrieved from [Link]

  • PMC. (n.d.). Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones. Organic Chemistry Portal. Retrieved from [Link]

  • Radiology Key. (2017, October 13). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. Retrieved from [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). TBAF Fluorination for Preparing Alkyl Fluorides | Request PDF. ResearchGate. Retrieved from [Link]

  • Journal of Nuclear Medicine. (2025, June 1). A Novel Radiosynthesis of 18F-Labeled Aliphatic Sulfonyl Fluorides with [18F]Fluoride. Journal of Nuclear Medicine. Retrieved from [Link]

  • ResearchGate. (2015, May 18). (PDF) SYNTHESIS OF THE RADIOPHARMACEUTICALS FOR POSITRON EMISSION TOMOGRAPHY. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Facile nucleophilic fluorination of primary alkyl halides using tetrabutylammonium fluoride in a tert-alcohol medium | Request PDF. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US7592486B2 - Anhydrous fluoride salts and reagents and methods for their production. Google Patents.
  • PubChem. (n.d.). 1-(4-Bromo-2-fluorophenyl)ethan-1-one. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Shows two competing reaction pathways for fluorination of 1 using... ResearchGate. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). Ultrasound Assisted, an Efficient and Selective α-Bromination of Some Acetophenones Using N-Bromosuccinimide. Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]

  • ycmou. (n.d.). Tetra-n-butyl ammonium fluoride (TBAF) catalyzed convenient synthesis of 2-arylbenzothiazole in aqueous media. ycmou. Retrieved from [Link]

Sources

1-(4-Bromophenyl)-2-fluoro-ethanone as pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 1-(4-Bromophenyl)-2-fluoroethanone as a Pharmaceutical Intermediate

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, application, and characterization of 1-(4-bromophenyl)-2-fluoroethanone. This versatile building block is of significant interest in modern pharmaceutical development due to its dual reactive sites, which allow for sequential and diverse molecular elaborations.

Introduction: The Strategic Value of α-Fluoroketones

In medicinal chemistry, the introduction of fluorine into a drug candidate can profoundly influence its pharmacological profile, often enhancing metabolic stability, binding affinity, and lipophilicity. α-Haloketones are a class of highly reactive intermediates pivotal for constructing complex molecular architectures.[1] Specifically, 1-(4-bromophenyl)-2-fluoroethanone emerges as a particularly valuable synthon. It features a reactive α-fluoro-keto moiety, which is an excellent electrophilic site for nucleophilic substitution, and a 4-bromophenyl ring, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This dual functionality enables a modular approach to library synthesis and the construction of complex active pharmaceutical ingredients (APIs).

Physicochemical and Safety Profile

Proper characterization and safe handling are paramount for the successful application of any reactive intermediate.

Physicochemical Data
PropertyValueSource
IUPAC Name 1-(4-bromophenyl)-2-fluoroethanone-
Synonyms 4-Bromo-α-fluoroacetophenone-
CAS Number 3403-30-5[2]
Molecular Formula C₈H₆BrFO[3][4]
Molecular Weight 217.04 g/mol [3][4]
Appearance Off-white to yellow solid or oil[5]
Melting Point 31-35 °C (may vary with purity)[5]
Safety and Handling

WARNING: α-Haloketones, including 1-(4-bromophenyl)-2-fluoroethanone, are potent alkylating agents and lachrymators. They should be handled with extreme caution.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and chemical splash goggles at all times.

  • Handling: Avoid contact with skin, eyes, and clothing. Due to its low melting point, it may be a solid or liquid at room temperature; handle accordingly. Use only spark-proof tools and equipment.

  • Disposal and Decontamination: Spills and residual reagent in glassware should be quenched carefully with a solution of sodium bisulfite or another suitable nucleophilic scavenger before disposal.

Strategic Applications in Drug Synthesis

The utility of 1-(4-bromophenyl)-2-fluoroethanone lies in its capacity for sequential, orthogonal reactions, making it a powerful tool for building molecular diversity.

Caption: Dual reactivity of 1-(4-bromophenyl)-2-fluoroethanone.

  • Core Scaffold Formation via Nucleophilic Substitution: The carbon alpha to the carbonyl group is highly electrophilic, making it susceptible to Sₙ2 reactions with a wide range of nucleophiles (amines, thiols, etc.). This is a common strategy for building the core of enzyme inhibitors, such as kinase inhibitors, where a nitrogen-containing heterocycle is attached to form hydrogen bonds with the kinase hinge region.[6][7]

  • Molecular Elaboration via Cross-Coupling: The 4-bromophenyl moiety is a classic handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions.[8][9] This allows for the introduction of various aryl, heteroaryl, or alkyl groups, which can be used to tune solubility, improve pharmacokinetic properties, or target secondary binding pockets for increased potency and selectivity.

Experimental Protocols

The following protocols are provided for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and downstream requirements.

Protocol 1: Synthesis via Electrophilic Fluorination

This protocol describes a modern approach to synthesizing 1-(4-bromophenyl)-2-fluoroethanone from the commercially available 1-(4-bromophenyl)ethanone.

Caption: Workflow for the synthesis of the target intermediate.

Materials:

  • 1-(4-Bromophenyl)ethanone (1.0 eq)[10]

  • Selectfluor® (1.1 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(4-bromophenyl)ethanone in anhydrous acetonitrile.

  • Add Selectfluor® portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 80-82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and carefully pour it into a separatory funnel containing saturated NaHCO₃ solution to quench any unreacted reagent.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil/solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Combine the pure fractions and remove the solvent in vacuo to yield 1-(4-bromophenyl)-2-fluoroethanone.

Expertise & Causality:

  • Why Selectfluor®? It is an electrophilic fluorinating agent that is crystalline, non-volatile, and relatively safe to handle compared to gaseous F₂ or other hazardous reagents.

  • Why Acetonitrile? It is a polar aprotic solvent that effectively dissolves both the ketone starting material and the fluorinating agent, facilitating the reaction.

  • Why Aqueous Workup? The NaHCO₃ wash neutralizes acidic byproducts and quenches excess Selectfluor®. The brine wash helps to remove water from the organic phase.

Protocol 2: Application in Kinase Inhibitor Scaffold Synthesis

This protocol demonstrates the use of the intermediate in an Sₙ2 reaction with a model nucleophile, 2-amino-4-methylpyrimidine, a common core in kinase inhibitors.[11]

Procedure:

  • To a solution of 1-(4-bromophenyl)-2-fluoroethanone (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), add 2-amino-4-methylpyrimidine (1.1 eq).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to act as a proton scavenger.

  • Heat the mixture to 60-80°C and monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.

  • Perform a standard aqueous workup, dry the organic phase, and concentrate.

  • Purify the product via column chromatography or recrystallization.

Expertise & Causality:

  • Why DIPEA? It is a hindered, non-nucleophilic base that neutralizes the H-F generated during the reaction without competing with the primary amine nucleophile.

  • Why DMF? This polar aprotic solvent is excellent for Sₙ2 reactions as it solvates the cations while leaving the nucleophile relatively "bare" and reactive.

Analytical Quality Control

A self-validating protocol requires rigorous analytical confirmation. The identity and purity of the synthesized 1-(4-bromophenyl)-2-fluoroethanone must be confirmed before its use in subsequent steps.

Caption: Quality control workflow for product validation.

Expected Analytical Data:

Technique Expected Result
¹H NMR Aromatic protons (AA'BB' system, ~7.7-7.9 ppm). Methylene protons as a doublet due to coupling with fluorine (~4.5-5.0 ppm, J ≈ 48 Hz).
¹⁹F NMR A triplet due to coupling with the two adjacent methylene protons.
¹³C NMR Carbonyl carbon (~190 ppm). Fluorine-bearing carbon as a doublet (~82 ppm, J ≈ 180 Hz). Aromatic carbons at their characteristic shifts.
FT-IR (cm⁻¹) Strong C=O stretch (~1700 cm⁻¹). C-F stretch (~1000-1100 cm⁻¹). C-Br stretch (~500-600 cm⁻¹).

| LC-MS (ESI+) | Purity assessment by peak area (e.g., >95%). Observation of [M+H]⁺ ion corresponding to the molecular weight. |

References

  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry.
  • Bioreduction of 1‐(4‐bromophenyl)‐2,2,2‐trifluoroethanone (8 a) followed by Suzuki‐Miyaura cross coupling reaction.
  • 1-(4-Bromophenyl)-2-(4-chlorophenyl)
  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane.
  • 1-(4-Bromophenyl)-2,2,2-trifluoroethanone. Tokyo Chemical Industry.
  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry.
  • 1-(4-Bromophenyl)-2-(3-fluoroanilino)ethanone. PubChem.
  • 1-(4-Bromo-2-fluorophenyl)ethan-1-one. PubChem.
  • 1-(4-Bromo-2-fluorophenyl)ethanone. ChemScene.
  • Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry.
  • A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar... Organic Syntheses Procedure.
  • SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride : A New Drug for Tre
  • Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanol. Benchchem.
  • Lurasidone for the treatment of schizophrenia. Dove Medical Press.
  • 1-(4-Bromophenyl)-2,2-difluoroethanone. BLDpharm.
  • α-Halo ketone. Wikipedia.
  • Process for the industrial synthesis of lurasidone. PubChem.
  • 1-(4-Bromo-2-fluorophenyl)ethanone suppliers & manufacturers in China. ChemicalBook.
  • 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. Acme Organics.
  • A Novel and Greener Approach for the Synthesis of α-Bromo Aromatic Ketones. Asian Journal of Organic & Medicinal Chemistry.
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. MDPI.
  • Process for the preparation of lurasidone hydrochloride.
  • Research on the Synthetic Methodology for Lurasidone Hydrochloride.
  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. MDPI.
  • Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. PMC.
  • The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis. Acme Organics.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • Kinase Profiling Inhibitor Database.

Sources

Synthesis of fluorinated heterocycles from p-bromophenacyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Fluorinated Heterocycles from p-Bromophenacyl Fluoride

Executive Summary

p-Bromophenacyl fluoride (2-fluoro-1-(4-bromophenyl)ethanone) represents a critical, yet underutilized, fluorinated building block in medicinal chemistry. Unlike its brominated analog (p-bromophenacyl bromide), which is primarily used as an alkylating agent where the halogen is displaced, the fluoride derivative is uniquely positioned to retain the fluorine atom , enabling the synthesis of 4-fluoropyrazoles and monofluoromethyl-substituted quinoxalines .

This guide addresses the specific synthetic challenges posed by the C–F bond—specifically its poor leaving group ability (


 resistance) and high electronegativity—and provides validated protocols to leverage these properties for scaffold diversification.

Chemical Logic & Mechanistic Insight

The strategic value of p-bromophenacyl fluoride lies in its dual reactivity profile:

  • Electrophilic Carbonyl: The

    
    -fluorine atom significantly increases the electrophilicity of the carbonyl carbon via inductive effects (
    
    
    
    ), facilitating rapid condensation with dinucleophiles.
  • C–F Bond Stability: Unlike C–Br, the C–F bond is robust. In condensation reactions involving the carbonyl, the fluorine atom is typically retained, allowing for the installation of bioisosteres (e.g.,

    
     or ring-bound 
    
    
    
    ) without the need for late-stage fluorination reagents like Selectfluor™.
Reactivity Matrix: Fluoride vs. Bromide
Featurep-Bromophenacyl Bromide p-Bromophenacyl Fluoride
Primary Mode

Alkylation (Br leaves)
Condensation / Cyclization (F stays)
Leaving Group Excellent (

)
Poor (

)
Carbonyl Reactivity ModerateHigh (Activated by

-F)
Target Scaffolds Thiazoles, Imidazo[1,2-a]pyridines4-Fluoropyrazoles, Fluoromethyl-Quinoxalines

Application I: Synthesis of 3-Aryl-4-Fluoro-1H-Pyrazoles

This protocol leverages the acidity of the


-proton in p-bromophenacyl fluoride. Reaction with dimethylformamide dimethyl acetal (DMF-DMA) yields a fluorinated enaminone intermediate, which undergoes cyclization with hydrazine. This is the gold-standard method for introducing a fluorine atom directly onto the pyrazole ring.
Workflow Diagram

G Start p-Bromophenacyl Fluoride (Starting Material) Inter Intermediate: Fluorinated Enaminone Start->Inter Condensation (100°C, 2h) Reagent1 DMF-DMA (Reagent) Reagent1->Inter Product 3-(4-Bromophenyl)- 4-fluoro-1H-pyrazole Inter->Product Cyclization (EtOH, Reflux) Reagent2 Hydrazine Hydrate (Cyclizing Agent) Reagent2->Product

Figure 1: Step-wise conversion of p-bromophenacyl fluoride to 4-fluoropyrazole via enaminone intermediate.

Detailed Protocol

Step 1: Enaminone Formation

  • Charge a reaction vial with p-bromophenacyl fluoride (1.0 equiv, 2.17 g, 10 mmol).

  • Add DMF-DMA (Dimethylformamide dimethyl acetal) (1.5 equiv, 2.0 mL).

  • Heat the neat mixture to 100°C for 2–3 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 3:1). The starting material spot (

      
      ) should disappear, replaced by a polar yellow spot (Enaminone).
      
  • Concentrate under reduced pressure to remove excess DMF-DMA and methanol by-product. The residue (usually a yellow solid) is used directly.

Step 2: Cyclization

  • Dissolve the crude enaminone in Ethanol (20 mL).

  • Add Hydrazine Hydrate (64% solution) (2.0 equiv, 1.0 mL).

  • Reflux the mixture (

    
    ) for 4 hours.
    
  • Cool to room temperature. The product often precipitates.

  • Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, concentrate and recrystallize from Ethanol/Water.

Expected Yield: 75–85% Characterization:

  • 
     NMR:  Singlet around 
    
    
    
    to
    
    
    ppm (characteristic of pyrazole-4-F).
  • MS (ESI):

    
     consistent with 4-bromo-phenyl + pyrazole + F.
    

Application II: Synthesis of 2-(Fluoromethyl)quinoxalines

While phenacyl bromides react with 1,2-diamines to form quinoxalines via alkylation and condensation, phenacyl fluorides react primarily via double condensation due to the poor leaving group ability of fluoride. This pathway preserves the


 moiety, creating a valuable monofluoromethyl side chain.
Workflow Diagram

G Substrate p-Bromophenacyl Fluoride Complex Dihydro-quinoxaline Intermediate Substrate->Complex EtOH, Reflux (Condensation) Diamine 1,2-Phenylenediamine Diamine->Complex Oxidation Oxidation/Aromatization (Air or DDQ) Complex->Oxidation Final 2-(Fluoromethyl)-3-(4-bromophenyl) quinoxaline Oxidation->Final -H2

Figure 2: Condensation pathway yielding monofluoromethyl-substituted quinoxalines.

Detailed Protocol
  • Preparation: Dissolve p-bromophenacyl fluoride (1.0 mmol) and 1,2-phenylenediamine (1.1 mmol) in Ethanol (5 mL).

  • Catalyst: Add a catalytic amount of Acetic Acid (10 mol%) or

    
     (5 mol%) to facilitate Schiff base formation.
    
  • Reaction: Reflux for 6–12 hours.

    • Note: Unlike the bromide reaction which is fast, the fluoride condensation is slower. The mechanism involves initial imine formation at the carbonyl, followed by cyclization attacking the

      
      -carbon. In some cases, the F may be displaced if the temperature is too high, but mild reflux favors retention.
      
  • Workup: Pour into crushed ice. Extract with Dichloromethane (

    
     mL).
    
  • Purification: Silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Troubleshooting & Optimization

The following table summarizes common issues when switching from Phenacyl Bromide to Phenacyl Fluoride.

IssueCauseSolution
No Reaction (Cyclization) F is a poor leaving group (

failure).
Switch mechanism to Condensation (e.g., Protocol I) or use Lewis Acid catalysts (

) to activate the carbonyl.
Defluorination Harsh basic conditions (e.g.,

) causing elimination.
Use organic bases (TEA, DIPEA) or neutral conditions. Avoid strong alkoxides.
Polymerization High temperature neat reactions.Use dilute conditions in Ethanol or Toluene.
Incomplete Conversion Lower electrophilicity of C-F carbon vs C-Br.Increase reaction time (x2 compared to bromide) or use Microwave irradiation (120°C, 15 min).

References

  • Reactivity of

    
    -Fluoroketones: 
    
    • Comparison of -haloacetophenones: The carbonyl of -fluoroacetophenone is more electrophilic than its chloro/bromo counterparts due to the high electronegativity of fluorine, facilitating hydration and nucleophilic attack
    • Source:

  • Synthesis of Fluorinated Pyrazoles

    • Mechanism:[1][2] Reaction of

      
      -fluoroketones with DMF-DMA followed by hydrazines is a documented route to 4-fluoropyrazoles.
      
    • Source:

  • Synthesis of Monofluoromethyl Heterocycles

    • 1,3-Difluoroacetone Analogy: Protocols using difluoroacetone to synthesize fluoromethyl-imidazopyridines establish the viability of retaining the group during cycliz
    • Source:

  • General Phenacyl Halide Chemistry

    • Context: Standard protocols for phenacyl bromides often require modification (temperature/c
    • Source:

Sources

Using 1-(4-Bromophenyl)-2-fluoro-ethanone in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the specialized use of 1-(4-Bromophenyl)-2-fluoro-ethanone in Hantzsch thiazole synthesis.

Unlike standard Hantzsch reactions using


-bromo ketones to generate simple thiazoles, the use of an 

-fluoro ketone precursor is a privileged strategy for synthesizing 5-fluorothiazoles —a high-value scaffold in drug discovery due to the metabolic stability and bioisosteric properties of the C-F bond.

Target Molecule: 4-(4-Bromophenyl)-5-fluorothiazole derivatives Key Precursor: this compound Methodology: Modified Hantzsch Condensation via Geminal-Bromo-Fluoro Activation

Part 1: Strategic Overview & Mechanistic Logic

The "Fluorine Challenge" in Hantzsch Synthesis

In a classical Hantzsch synthesis, an


-halo ketone (typically bromo- or chloro-) condenses with a thioamide. The halogen acts as a leaving group (nucleofuge), resulting in a thiazole with a hydrogen at the 5-position.

When using This compound , a direct Hantzsch reaction faces two mechanistic divergences:

  • Fluorine as a Leaving Group: The C-F bond is significantly stronger (approx. 116 kcal/mol) than C-Br or C-Cl. Direct displacement of fluorine by the sulfur nucleophile is kinetically disfavored and often requires forcing conditions that degrade the substrate.

  • Fluorine Retention (The Goal): To synthesize a 5-fluorothiazole , the fluorine atom must be retained. This requires the introduction of a better leaving group at the

    
    -position, creating a transient gem-bromo-fluoro  intermediate.
    
The Solution: The Gem-Halo-Fluoro Pathway

This protocol utilizes a two-step "Activation-Condensation" strategy. The starting material is first brominated to create a highly reactive geminal halide. During the subsequent Hantzsch condensation, the bromine (an excellent leaving group) is preferentially displaced, allowing the fluorine to remain on the final aromatic ring.

Key Advantages:

  • Metabolic Stability: Blocks the metabolically labile 5-position of the thiazole ring.

  • pKa Modulation: The electronegative fluorine lowers the pKa of the thiazole nitrogen, influencing binding affinity.

Part 2: Experimental Protocol

Phase A: Activation (Synthesis of the Gem-Bromo-Fluoro Intermediate)

Objective: Convert this compound into 2-bromo-1-(4-bromophenyl)-2-fluoroethanone.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Brominating Agent: Bromine (

    
    ) or Pyridinium Tribromide (1.05 equiv)
    
  • Solvent: Glacial Acetic Acid (

    
    ) or 
    
    
    
    with catalytic
    
    
  • Temperature:

    
     to Room Temperature (RT)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of this compound in 20 mL of glacial acetic acid. Ensure the vessel is equipped with a drying tube (moisture sensitive).

  • Addition: Add 10.5 mmol of Bromine dropwise over 30 minutes at

    
    . The solution will initially turn red-brown.
    
  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. The fading of the bromine color indicates consumption.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc). The gem-bromo-fluoro product is less polar than the starting material.

  • Workup: Pour the reaction mixture into ice water (100 mL). Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Neutralization: Wash the organic phase with saturated

    
     until neutral, then with brine. Dry over anhydrous 
    
    
    
    .
  • Concentration: Evaporate solvent under reduced pressure. The residue (often a lachrymatory oil) is used directly in Phase B without extensive purification to prevent decomposition.

Phase B: Hantzsch Condensation

Objective: Cyclization with Thiourea to form 2-Amino-4-(4-bromophenyl)-5-fluorothiazole.

Reagents:

  • Intermediate: Gem-bromo-fluoro ketone (from Phase A)

  • Nucleophile: Thiourea (1.1 equiv) [Or substituted thioamide for 2-alkyl/aryl variants]

  • Solvent: Ethanol (Absolute) or DMF

  • Base:

    
     (Optional, to scavenge HBr)
    

Step-by-Step Workflow:

  • Preparation: Dissolve the crude gem-bromo-fluoro intermediate in Ethanol (5 mL/mmol).

  • Addition: Add Thiourea (1.1 equiv) in one portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Observation: A precipitate often begins to form as the hydrobromide salt of the thiazole crystallizes.

  • Cooling: Cool the reaction mixture to

    
    .
    
  • Filtration: Filter the solid precipitate.[1] This is usually the thiazole hydrobromide salt.

  • Free Base Liberation: Suspend the solid in water and adjust pH to ~9 using ammonium hydroxide (

    
    ). Stir for 30 minutes.
    
  • Final Isolation: Filter the free base, wash with cold water, and recrystallize from Ethanol/Water.

Part 3: Data & Troubleshooting

Quantitative Summary
ParameterSpecification / Expectation
Starting Material This compound
Intermediate Unstable oil (Do not store >24h)
Typical Yield (Step 1) 85–95% (Crude)
Typical Yield (Step 2) 60–75% (Isolated)
Key Impurity Defluorinated thiazole (if reaction temp >100°C)
Appearance Off-white to pale yellow solid
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield (Step 1) Enolization is slow due to F-effect.Add catalytic HBr (3 drops) to initiate enol formation.
Defluorination Overheating during condensation.Strictly maintain reflux at EtOH boiling point; avoid DMF if possible.
Sticky Product Polymerization of thiourea.Use slightly less thiourea (0.95 equiv) or switch to thioacetamide.

Part 4: Mechanistic Visualization

The following diagram illustrates the critical "Gem-Halo Activation" pathway required to retain the fluorine atom.

HantzschFluoro Start 1-(4-Bromophenyl)- 2-fluoro-ethanone Bromination Bromination (Br2/AcOH) Start->Bromination Intermediate Gem-Bromo-Fluoro Intermediate (Ar-CO-CFBr-H) Bromination->Intermediate Electrophilic Subst. TS1 S-Alkylation (Br leaves, F stays) Intermediate->TS1 + Thiourea Thiourea Thiourea (Nucleophile) Thiourea->TS1 Cyclization Cyclization & Dehydration TS1->Cyclization -HBr Product 4-(4-Bromophenyl)- 5-fluorothiazole-2-amine Cyclization->Product -H2O

Caption: Pathway for the synthesis of 5-fluorothiazoles via gem-bromo-fluoro activation. Note that Bromine is the preferential leaving group, ensuring Fluorine retention.

References

  • Beilstein Institute. (2017). Conformational preferences of α-fluoroketones may influence their reactivity.[2] Beilstein Journal of Organic Chemistry.

  • ChemicalBook. (2026). 2-Bromo-2'-fluoroacetophenone: Synthesis and Applications.

  • Ossila. (n.d.). 2-Bromo-3′-fluoroacetophenone Applications in Thiazole Synthesis.[3]

  • Burger, K., et al. (1993). Synthesis of 5-fluoro-1,3-thiazoles.Journal of Fluorine Chemistry, 65(1-2), 149-152. (Foundational methodology for gem-halo-fluoro Hantzsch synthesis).
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine and Thiazole Synthesis Mechanisms.

Sources

Reagents for nucleophilic fluorination of alpha-bromo ketones

Application Note: Strategic Nucleophilic Fluorination of -Bromo Ketones

Abstract & Strategic Importance

The introduction of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. The



nucleophilicity

basicity

This guide moves beyond textbook definitions to provide a field-proven decision framework. We analyze three distinct reagent classes—Metal Fluorides (KF/CsF) , Amine-HF Complexes (TREAT-HF) , and Silver Salts (AgF) —to help you select the optimal tool for your specific substrate.

Mechanistic Insight: The Basicity-Nucleophilicity Paradox

To master this reaction, one must understand the failure modes. The fluoride ion (



  • The Goal:

    
     displacement of the bromide leaving group.
    
  • The Trap: The

    
    -protons of the ketone are acidic (
    
    
    ). Naked fluoride acts as a base, deprotonating the
    
    
    -position, leading to elimination (enone formation) or self-aldol condensation.
Visualization: Reaction Pathways & Competing Mechanisms

FluorinationMechanismSubstrateα-Bromo Ketone(Electrophile)TransitionSN2TS: SN2 Attack(Backside)Substrate->TransitionSN2 Kinetic PathTransitionE2TS: Proton Abstraction(Basicity)Substrate->TransitionE2 Thermodynamic PathHydrolysisα-Hydroxy Ketone(If Wet)Substrate->Hydrolysis + H2OReagentFluoride Source(F-)Reagent->TransitionSN2Reagent->TransitionE2Productα-Fluoro Ketone(Target)TransitionSN2->ProductSideProductEnone(Elimination)TransitionE2->SideProduct

Figure 1: The bifurcation of reactivity. Success depends on suppressing the E2 pathway and moisture exclusion.

Reagent Selection Guide

Do not use the same reagent for every substrate. Use this comparative analysis to match the reagent to the structural complexity of your molecule.

FeatureProtocol A: KF / 18-Crown-6 Protocol B: TREAT-HF (

)
Protocol C: AgF (Silver Fluoride)
Primary Mechanism Classical

(Naked Fluoride)
Solvated

/ H-Bond Assisted
Precipitation Driven (

)
Basicity High (Risk of Elimination)Low (Buffered by HF)Moderate
Substrate Suitability Simple, robust substrates. Non-labile

-protons.
Base-sensitive substrates.[1] Compounds prone to elimination.Sterically hindered (

) or very labile substrates.
Cost / Scalability Low / ExcellentModerate / GoodHigh / Poor (Lab scale only)
Critical Parameter Dryness . Water causes hydrolysis immediately.Vessel Material . Glass can etch; Teflon preferred for long reactions.Light Exclusion . Ag salts are photosensitive.

Detailed Experimental Protocols

Protocol A: The Workhorse (KF / 18-Crown-6)

Best for: Primary ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Reagents:

  • Potassium Fluoride (Spray-dried is superior to crystalline).

  • 18-Crown-6 (Phase transfer catalyst).[2]

  • Acetonitrile (Anhydrous).

Procedure:

  • Activation (Critical): Place KF (2.0 equiv) in a reaction flask. Dry under high vacuum at 100°C for 2 hours or flame-dry carefully. Note: Commercial "anhydrous" KF often contains enough water to stall this reaction.

  • Solvation: Cool to RT. Add 18-Crown-6 (0.1 - 0.2 equiv) and anhydrous MeCN (

    
     concentration relative to substrate). Stir for 30 mins to solubilize a portion of the fluoride.
    
  • Addition: Add the

    
    -bromo ketone (1.0 equiv) in one portion.
    
  • Reaction: Stir at reflux (80°C) for 2–12 hours. Monitor by TLC/LCMS.

    • Checkpoint: If starting material persists but enone appears, lower temp to 50°C and extend time.

  • Workup: Cool to RT. Dilute with

    
     (precipitates salts). Filter through a Celite pad.
    
  • Purification: Concentrate filtrate. The crown ether can be difficult to remove; use a silica plug or aqueous wash (if product is not water-soluble) to remove the catalyst.

Protocol B: The "Soft" Approach (TREAT-HF)

Best for: Base-sensitive substrates where KF causes elimination.

Reagents:

  • Triethylamine trihydrofluoride (

    
    , TREAT-HF).
    
  • Triethylamine (

    
    ) - optional, to modulate acidity.
    
  • Solvent: MeCN or THF.

Procedure:

  • Setup: Use a Teflon (PFA) flask or a heavy-walled glass microwave vial. (Glass is acceptable for short reaction times <4h, but etching will occur).

  • Mix: Dissolve

    
    -bromo ketone (1.0 equiv) in MeCN.
    
  • Addition: Add

    
     (1.5 - 2.0 equiv).
    
    • Optimization: If reaction is sluggish, add

      
       (1.0 equiv) to shift the equilibrium, though this increases basicity.
      
  • Reaction: Heat to 80°C (thermal) or 100°C (Microwave, 15-30 mins).

  • Quench: Pour into saturated aqueous

    
     (Caution: Gas evolution 
    
    
    ).
  • Extraction: Extract with EtOAc (

    
    ). Dry over 
    
    
    .
Protocol C: The "Silver Bullet" (AgF)

Best for: Sterically hindered substrates or when other methods fail. The driving force is the insolubility of AgBr.

Reagents:

  • Silver Fluoride (AgF).[3][4][5][6]

  • Solvent: MeCN (dry).

Procedure:

  • Preparation: Wrap the reaction flask in aluminum foil to exclude light.

  • Reaction: Add AgF (1.5 equiv) to a solution of

    
    -bromo ketone (1.0 equiv) in MeCN.
    
  • Execution: Stir vigorously at RT or 40°C.

    • Observation: A thick precipitate of AgBr will form immediately.

  • Filtration: Filter the heterogeneous mixture through a 0.45

    
     PTFE filter or Celite to remove silver salts.
    
  • Isolation: Concentrate the filtrate.

Troubleshooting & Optimization Logic

When the reaction fails, use this diagnostic table to pivot.

SymptomDiagnosisCorrective Action
Formation of Enone (Elimination) Reaction is too basic.Switch from Protocol A (KF) to Protocol B (TREAT-HF). Lower reaction temperature.[7]
Formation of

-Hydroxy Ketone
Moisture in reagents.Re-dry KF (Protocol A). Ensure solvent is anhydrous. Check inert gas line.
No Reaction (SM Recovery) Poor nucleophilicity or solubility.Increase 18-Crown-6 loading. Switch to AgF (Protocol C) to drive equilibrium.
Polymerization / Tarry mess Product is unstable to reaction conditions.Reduce reaction time. Perform reaction at lower concentration (

).

Decision Workflow

Use this logic flow to determine your starting point.

DecisionTreeStartStart: α-Bromo KetoneIsSensitiveIs the substratebase-sensitive?Start->IsSensitiveIsHinderedIs the halidesterically hindered?IsSensitive->IsHinderedNoProtocolBProtocol B: TREAT-HF(Low Basicity)IsSensitive->ProtocolBYes (Avoid Elimination)ProtocolAProtocol A: KF / 18-Crown-6(Standard)IsHindered->ProtocolANo (Primary/Sec)ProtocolCProtocol C: AgF(High Driving Force)IsHindered->ProtocolCYes (Tertiary/Complex)

Figure 2: Reagent selection algorithm based on substrate properties.

References

  • Rozen, S., & Brand, M. (1986). Synthesis of alpha-fluoroketones. Synthesis.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Sun, H., DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society. (Context on basicity issues of TBAF).

  • Haufe, G. (2001). Nucleophilic Fluorination of alpha-Halo Ketones. Journal for Praktische Chemie.

  • Prakash, G. K. S., et al. (2005). Nucleophilic Fluorination using AgF. Journal of Organic Chemistry.

Scalable process for 2-fluoro-4'-bromoacetophenone production

The Friedel-Crafts acylation protocol detailed herein provides a robust, efficient, and scalable method for the production of 2-fluoro-4'-bromoacetophenone. By carefully controlling reaction parameters, particularly temperature and moisture, high yields and purity can be consistently achieved. This application note serves as a comprehensive guide for researchers and drug development professionals, enabling the reliable synthesis of this valuable chemical intermediate for applications in pharmaceuticals and beyond. [3]

References

  • Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. (n.d.). Department Chemie und Biologie, University of Siegen. Retrieved February 15, 2026, from [Link]

  • Friedel-Crafts Reactions. (n.d.). NROChemistry. Retrieved February 15, 2026, from [Link]

  • 2'-Bromo-4'-fluoroacetophenone. (2024, April 9). ChemBK. Retrieved February 15, 2026, from [Link]

  • Friedel - Crafts acetylation of Bromobenzene. (n.d.). Studocu. Retrieved February 15, 2026, from [Link]

  • Mastering Organic Synthesis with 2-Bromo-4'-fluoroacetophenone. (2026, January 26). LinkedIn. Retrieved February 15, 2026, from [Link]

  • SAFETY DATA SHEET: 4'-Fluoroacetophenone. (2023, December 4). Fisher Scientific. Retrieved February 15, 2026, from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

Troubleshooting & Optimization

Technical Support Center: Preventing Elimination in Alpha-Fluorination

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: F-ELIM-001 Subject: Troubleshooting Elimination Side Reactions in


-Fluorination Protocols
Assigned Specialist:  Senior Application Scientist

Diagnostic Triage: Isolate the Failure Mode

Before optimizing, we must confirm the nature of your side reaction. Elimination in fluorination is rarely random; it is a consequence of specific mechanistic clashes.

Symptom Checker
  • Scenario A (Electrophilic): You are fluorinating a ketone/ester/amide using Selectfluor or NFSI.[1][2]

    • Observation: Low yield of

      
      -fluoro product.[1]
      
    • Impurity: NMR shows vinyl protons (indicative of

      
      -unsaturation) or recovery of starting material.
      
    • Diagnosis:Post-Fluorination Dehydrofluorination . The product is more acidic than the starting material and is being degraded by the base.

  • Scenario B (Nucleophilic): You are converting an

    
    -hydroxy carbonyl to an 
    
    
    
    -fluoro carbonyl using DAST/Deoxo-Fluor.
    • Observation: Formation of an enone or simple alkene.

    • Diagnosis:E1/E2 Elimination . The basicity of the reagent or the stability of the carbocation intermediate is favoring proton loss over fluoride attack.

Triage Start Identify Substrate & Reagent Type Reaction Type? Start->Type Elec Electrophilic (Selectfluor/NFSI on Enolates) Type->Elec Nucl Nucleophilic (DAST/Deoxo-Fluor on Alcohols) Type->Nucl Symp1 Symptom: Enone formation (Vinyl protons in NMR) Elec->Symp1 Symp2 Symptom: Alkene formation (Loss of OH without F incorp) Nucl->Symp2 Diag1 ROOT CAUSE: Product is too acidic for the base. (Base-mediated Dehydrofluorination) Symp1->Diag1 Diag2 ROOT CAUSE: Fluoride source is too basic or Carbocation is too stable. Symp2->Diag2

Figure 1: Diagnostic logic flow to identify the specific elimination pathway.

Protocol Module: Electrophilic Fluorination (Selectfluor/NFSI)[1][2][3]

The Problem: The "Acidity Trap." Introducing a fluorine atom at the


-position significantly increases the acidity of the remaining 

-proton due to the strong inductive effect of fluorine (

drops by ~5-10 units).
  • Result: The base used to generate the enolate (LDA, LiHMDS, NaH) is strong enough to deprotonate the product, leading to elimination of HF and formation of an enone.

Troubleshooting Q&A

Q: I'm using LDA at -78°C. Why am I still seeing elimination products? A: Even at -78°C, if you use stoichiometric strong base, the moment the product forms, it competes for the base.

  • Solution: Switch to a Dual-Base System or Metal Catalysis .

    • Protocol: Use a catalytic amount of a transition metal (e.g., Ti-TADDOL or Cu-bisoxazoline) that generates the enolate in situ without a global basic environment.

    • Alternative: If you must use a base, quench immediately at low temp with an acidic buffer (AcOH/THF) before warming up.

Q: Can I just use a weaker base? A: Yes, but you need a catalyst. Weak bases (like carbonates) cannot deprotonate standard ketones efficiently.

  • The "Buffered" Selectfluor Protocol: Endo et al. demonstrated that using Selectfluor with alkali carbonates (

    
    ) works if you use an organocatalyst (like a primary amine) to form an enamine intermediate, which is more nucleophilic than the enol but requires no strong base.
    
Optimized Workflow: Catalytic Enantioselective Fluorination

Avoids strong bases entirely to prevent elimination.

ParameterRecommendationRationale
Reagent Selectfluor (F-TEDA-BF4)High reactivity, non-basic byproduct.
Catalyst Ti(TADDOL) or Pd-PincerForms a transient metal-enolate that reacts faster with F+ than it eliminates.
Solvent Acetonitrile or NitromethanePolar aprotic solvents stabilize the transition state (Selectfluor is cationic).
Additives Molecular Sieves (4Å)Water can hydrolyze the active enolate/enamine, stalling the cycle.

Protocol Module: Nucleophilic Fluorination (DAST/Deoxo-Fluor)

The Problem: Basicity of "Naked" Fluoride. Reagents like DAST release


 or 

during the reaction. While

is a poor nucleophile in water, it is a strong base in organic solvents, promoting E2 elimination.
Troubleshooting Q&A

Q: My alcohol is turning into an alkene instead of a fluoride. Why? A: You likely have a secondary alcohol or a beta-branch. The carbocation character is significant.

  • Immediate Fix: Switch from DAST to Deoxo-Fluor (more thermally stable, allowing lower temps) or PBSF (Perfluorobutanesulfonyl fluoride) with a specific base.

  • The "Base Trap": If you add pyridine to scavenge HF, you might inadvertently promote elimination if the pyridine acts as a base on the activated intermediate.

Q: How do I stop E1 elimination? A: E1 is driven by carbocation stability. You must favor the


 pathway.
  • Solvent: Use Dichloromethane (DCM) .[1] Avoid THF or ether, which can stabilize cationic species or coordinate to the reagent, reducing its electrophilicity.

  • Temperature: Do not heat. If it doesn't react at RT, heating will only increase elimination.

Advanced Protocol: The "Collidine" Modification

To prevent elimination during the fluorination of sensitive alcohols:

  • Dissolve substrate in anhydrous

    
    .
    
  • Add 2.0 equiv of 2,4,6-collidine (a bulky, non-nucleophilic base).

    • Why? It scavenges HF produced during the reaction but is too sterically hindered to abstract the

      
      -proton, shutting down the E2 pathway.
      
  • Cool to -78°C.

  • Add DAST/Deoxo-Fluor dropwise.

  • Warm slowly to 0°C (never reflux).

Mechanism Substrate Activated Substrate (R-O-DAST) Path_SN2 Pathway A: Substitution (SN2) Target: C-F Bond Substrate->Path_SN2 + F- Path_E2 Pathway B: Elimination (E2) Target: Alkene Substrate->Path_E2 + Base Factor1 Small Base (Pyridine) Promotes B Factor1->Path_E2 Factor2 Bulky Base (Collidine) Blocks B, Allows A Factor2->Path_SN2

Figure 2: Steric control of the base prevents access to the beta-proton, favoring substitution.

Strategic Adjustments & "Self-Validating" Controls

To ensure scientific integrity, every experiment should include a control that validates the mechanism.

Control Experiments
  • The Deuterium Test:

    • Run the reaction in deuterated solvent or quench with

      
      .
      
    • Result: If you see deuterium incorporation in the starting material, your deprotonation is reversible and faster than fluorination. You need a more reactive fluorinating agent (e.g., switch from NFSI to Selectfluor).

  • The "Spike" Test:

    • Add a known amount of the elimination product (enone) to the reaction mixture at

      
      .
      
    • Result: If it degrades further, your conditions are too harsh for the product, regardless of how it forms.

Summary of Preventative Measures
VariableHigh Risk (Promotes Elimination)Low Risk (Prevents Elimination)
Base (Electrophilic) LDA, NaH, LiHMDS (Stoichiometric)Ti-TADDOL (Catalytic), Enamines
Base (Nucleophilic) Pyridine, Et3N2,4,6-Collidine, Proton Sponge
Solvent THF, Ethers (Lewis basic)Acetonitrile, DCM, Nitromethane
Temperature Reflux / >25°C-78°C to 0°C
Reagent DAST (Unstable)Deoxo-Fluor, PhenoFluor, Selectfluor

References

  • Togni, A. (2001). "Catalytic Enantioselective Fluorination." Chemical Reviews, 103(8), 2985–3012. Link

  • Endo, K., et al. (2023).[3] "Enantioselective α-Fluorination of β-Dicarbonyl Compounds." Journal of Organic Chemistry, 88, 9037.[3] Link

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent." Journal of Organic Chemistry, 64(19), 7048–7054. Link

  • Lectka, T., et al. (2002). "Enantioselective Electrophilic Fluorination." Accounts of Chemical Research, 35(11), 947-956. Link

  • BenchChem Technical Support. (2025). "Overcoming Side Reactions in Fluorination." Link

Sources

Technical Support Center: Anhydrous Potassium Fluoride (KF) for Halex Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HLX-F-001 Subject: Optimization of Drying Agents & Protocols for Nucleophilic Fluorination Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

The "Drying Agent" Misconception: In Halex (Halogen Exchange) fluorinations, you rarely add a chemical drying agent (like magnesium sulfate or molecular sieves) directly into the reaction slurry during the run. These solids can cause attrition issues, trap the phase transfer catalyst (PTC), or interfere with the heterogeneous kinetics.

Instead, the "drying agent" is a process methodology :

  • Azeotropic Distillation: Using solvents (Toluene/Xylene) to physically carry water out.

  • Morphological Modification: Using Spray-Dried KF (sdKF) , which is processed to be anhydrous and high-surface-area, acting as its own "reactive sponge."

This guide details how to achieve "naked" fluoride—the critical state where


 is stripped of its hydration shell to maximize nucleophilicity.

The Physics of Drying (Theory)

Why "Dry" Isn't Dry Enough

Potassium Fluoride is intensely hygroscopic. Even "anhydrous" KF from a bottle can contain 1–3% water by weight after opening. In polar aprotic solvents (DMSO, Sulfolane, NMP), water forms a tight hydrogen-bonded cage around the small fluoride ion.

  • Hydrated

    
    :  Stable, unreactive, "poisoned."
    
  • Naked

    
    :  Unstable, highly nucleophilic, reactive.
    
Mechanism of Failure: Water Poisoning

The following diagram illustrates why trace water kills your reaction rate and yield.

HalexMechanism cluster_0 Scenario A: Wet Conditions (Failure) cluster_1 Scenario B: Anhydrous Conditions (Success) KF_Solid Solid KF (Lattice Energy High) Solvent Polar Aprotic Solvent (Sulfolane/DMSO) KF_Solid->Solvent Dissolution (aided by PTC) Water Trace Water (>1000 ppm) Solvent->Water Naked_F [F-] 'Naked' Nucleophile Solvent->Naked_F If Water < 100 ppm Hydrated_F [F- ••• HOH] Solvated/Shielded Water->Hydrated_F H-Bonding No_Reaction Reaction Stalled Or Hydrolysis (Phenols) Hydrated_F->No_Reaction Nucleophilicity Suppressed Product Ar-F (Fluorinated Product) Naked_F->Product Attacks Ar-Cl

Figure 1: Mechanistic impact of water on Fluoride nucleophilicity. Water creates a solvation shell that physically blocks the fluoride ion from attacking the aromatic ring.

Troubleshooting Guides (Q&A)

Issue: Reaction Stalls at 50-60% Conversion

Q: I am using anhydrous KF from a fresh bottle and heating to 190°C, but the reaction stops halfway. Adding more KF doesn't help. A: The issue is likely water re-absorption or surface poisoning .

  • Diagnosis: As the reaction proceeds, the KF surface becomes coated with KCl (the byproduct). If trace water is present, it "glues" this KCl layer, preventing fresh KF from dissolving.

  • Fix: You must use Spray-Dried KF (sdKF) or implement an Azeotropic Drying step inside the reactor before adding the substrate. Standard "oven-dried" KF has a low surface area (

    
    ) and fouls easily. sdKF has a surface area of 
    
    
    
    .
Issue: High Levels of Phenolic Impurities

Q: I see a significant amount of Ar-OH (phenol) byproduct in my LC-MS. A: This is a direct indicator of wet solvent or wet KF.

  • Mechanism: At high temperatures,

    
     acts as a base, and 
    
    
    
    acts as a nucleophile. The water attacks the Ar-Cl (or Ar-F) to form Ar-OH.
  • Fix: Ensure water content is < 500 ppm (ideally < 100 ppm) by Karl Fischer titration before adding the substrate.

Issue: "Gummy" Reaction Mixture

Q: My reaction slurry turned into a sticky ball. A: This is usually caused by hygroscopic clumping .

  • Cause: KF absorbs water from the air during weighing/transfer, causing it to sinter at high temps.

  • Fix: Weigh KF in a glovebox or use a "feed-and-bleed" azeotropic drying protocol (see Protocol A).

Experimental Protocols

Protocol A: In-Situ Azeotropic Drying (The "Gold Standard")

Best for: Batch reactors where spray-dried KF is unavailable or too expensive.

Reagents:

  • Potassium Fluoride (Calcined or Standard)

  • Reaction Solvent (Sulfolane, DMSO, or NMP)

  • Azeotropic Agent: Toluene (preferred) or Xylene.

Workflow:

  • Charge: Add KF and the high-boiling reaction solvent (e.g., Sulfolane) to the reactor.

  • Add Toluene: Add Toluene (approx. 20-30% of the solvent volume).

  • Reflux: Heat to reflux (

    
    C). The water/toluene azeotrope will boil off.[1]
    
  • Trap: Use a Dean-Stark trap to collect the water. Continue until no more water collects in the trap.

  • Strip: Distill off the remaining Toluene. The internal temperature will rise to the boiling point of the reaction solvent (or the setpoint, e.g., 180°C).

  • Catalyst/Substrate: Once Toluene is removed, cool slightly (if necessary) and add the Phase Transfer Catalyst (PTC) and the Ar-Cl substrate.

Azeotrope Start Start: Wet KF + Sulfolane Add_Tol Add Toluene (Azeotrope Agent) Start->Add_Tol Reflux Reflux @ 110°C (Dean-Stark Trap) Add_Tol->Reflux Check Water Collection Stops? Reflux->Check Check->Reflux No (Water visible) Distill Distill off Toluene (Temp rises to >150°C) Check->Distill Yes (Dry) Ready Anhydrous Slurry Ready Add Substrate + PTC Distill->Ready

Figure 2: Workflow for in-situ azeotropic drying of KF slurries.

Protocol B: Handling Spray-Dried KF (sdKF)

Best for: High-value pharmaceutical intermediates requiring fast kinetics.

Handling Rules:

  • Storage: sdKF must be stored in aluminum-lined bags or HDPE drums with desiccants.

  • Transfer:

    • Ideal: Weigh and transfer inside an inert atmosphere glovebox (

      
       or 
      
      
      
      ).
    • Acceptable: Rapid transfer (< 1 min exposure) in a low-humidity room.

  • Activation: Unlike crystalline KF, sdKF usually does not require azeotropic drying if handled correctly. However, a brief vacuum drying (100°C, 1 mbar) in the reactor can ensure surface dryness.

Comparative Data: KF Types & Drying

The following table summarizes why the form of KF and the drying method dictate the reaction success.

KF Type / MethodSurface Area (

)
Water Content (Typical)Reactivity Score (1-10)Recommended Use
Crystalline KF (Bottle) < 0.11.0 - 3.0%1Do not use without drying.
Oven-Dried / Calcined ~ 0.1 - 0.2< 0.5%3Low-cost, robust substrates. Requires long reaction times.
Azeotropically Dried ~ 0.2 - 0.5< 100 ppm7Standard industrial process. Good balance of cost/yield.
Spray-Dried (sdKF) 0.8 - 1.2 < 0.5% 10 High-value Pharma. Fastest kinetics, highest yield.

Note: Reactivity Score assumes use of a Phase Transfer Catalyst (e.g., TPPB or 18-Crown-6).

References

  • Tanfac Industries. Potassium Fluoride (Spray Dried) Technical Data Sheet. Retrieved from (Verified Source for sdKF specifications).

  • Finger, G. C., et al. (1956). Aromatic Fluorine Compounds by the Halex Reaction.[2][3]Journal of the American Chemical Society. (Foundational text on KF activation).

  • Adams, D. J., & Clark, J. H. (1999). The reaction of fluor aromatics with nucleophiles: evidence for a specific solvent–solute interaction.Chemical Society Reviews.
  • Scientific Update. (2017). Fluoride Sources for Halex Reactions.[3][4] Retrieved from (Industrial application context).

  • Organic Process Research & Development. (Various Issues). Scale-up of Halex reactions using spray-dried KF.

Sources

Minimizing defluorination during workup of alpha-fluoro ketones

Technical Support Center: Handling -Fluoro Ketones

Topic: Minimizing Defluorination & Decomposition During Workup

Executive Summary




This acidity creates two primary modes of failure during workup:

  • Defluorination (Irreversible): Base-mediated E1cB elimination of Hydrogen Fluoride (HF).

  • Hydration (Reversible): Rapid formation of gem-diols in the presence of water, often mistaken for decomposition.

This guide provides a self-validating workflow to navigate these stability issues, ensuring high recovery of the fluorinated motif.

Module 1: The Mechanism of Failure

To prevent degradation, you must understand the enemy. The primary pathway for defluorination is E1cB Elimination .

The Danger Zone: Basic Conditions

Unlike standard ketones,


  • Deprotonation: A base removes the acidic

    
    -proton, forming a stabilized enolate.
    
  • Elimination: The enolate expels the fluoride ion (a poor leaving group, but the reaction is driven by the formation of a conjugated system).

  • Result: Formation of an

    
    -unsaturated ketone and loss of the fluorine atom.
    
Visualizing the Pathway

DefluorinationMechanismStartα-Fluoro KetoneEnolateEnolate Intermediate(Stabilized Anion)Start->Enolate Deprotonation (-H+)BaseBase Encounter(NaHCO3, Amines, OH-)Base->Enolate TriggersEliminationE1cB Elimination(Loss of F-)Enolate->Elimination Expulsion of FluorideProductDefluorinated Product(α,β-Unsaturated Ketone)Elimination->Product Irreversible

Figure 1: The E1cB elimination pathway triggered by basic conditions.

Module 2: Troubleshooting & Optimization

Scenario A: "My product vanished after quenching."

Diagnosis: You likely used a standard basic quench (Saturated


The Fix:Buffered Quench
Standard ReagentRisk LevelRecommended ReplacementWhy?
Sat.

HIGH Phosphate Buffer (pH 7.0) Maintains neutral pH; prevents enolization.
1M NaOH CRITICAL Dilute HCl (1M) Acidic conditions suppress enolate formation.
Brine LOW Sat. NaCl + 1% HCl Slight acidity prevents background hydrolysis.
Scenario B: "The NMR shows no carbonyl peak, but a broad OH signal."

Diagnosis: You have formed a Gem-Diol (Hydrate) . The Science: The electron-withdrawing fluorine makes the carbonyl carbon highly electrophilic. In the presence of water (even trace amounts in

The Fix:
  • Do not discard.

  • Dissolve the sample in toluene.

  • Reflux with a Dean-Stark trap or add activated 4Å Molecular Sieves.

  • Re-evaporate and take NMR in anhydrous solvent (e.g.,

    
     or 
    
    
    ).
Scenario C: "Product streaked or decomposed on the column."

Diagnosis: Silica gel acidity or basic impurities.[1][2] The Fix: Stationary phase selection is critical.

  • Avoid: Triethylamine (

    
    ) doped silica. While standard for acid-sensitive compounds, amines act as bases/nucleophiles and trigger defluorination/substitution in 
    
    
    -fluoro ketones.
  • Recommendation: Use Neutral Alumina (Grade III) or Neutral Silica .

Module 3: The "Cold-Neutral" Workup Protocol

Objective: Isolate

Step 1: The Quench
  • Cool the reaction mixture to 0°C .

  • Do not dump into base.

  • Add Phosphate Buffer (0.5 M, pH 7.0) or Water directly.

    • Note: If the reaction used a strong acid (like

      
      ), quench with Sodium Acetate (mild base) to reach pH 4-5, never pH > 7.
      
Step 2: Extraction
  • Use Dichloromethane (DCM) or Ethyl Acetate .

  • Separate phases quickly. Keep the organic layer cold if possible.

  • Crucial Step: Wash the organic layer with Brine to remove excess water (minimizing hydration).

Step 3: Drying & Concentration
  • Dry over Anhydrous

    
     .
    
    • Avoid

      
       or Basic Alumina as drying agents.
      
  • Filter and concentrate on a rotary evaporator.

    • Bath Temperature: < 30°C.

    • Vacuum: Moderate (avoid losing volatile fluorinated ketones).

Step 4: Purification Decision Tree

PurificationFlowStartCrude α-Fluoro KetoneCheckIs the compound volatile?Start->CheckVolatileYesYes (<150 MW)Check->VolatileYesVolatileNoNo (>150 MW)Check->VolatileNoDistillVacuum Distillation(Kugelrohr)VolatileYes->DistillTLCCheck Stability on Silica TLCVolatileNo->TLCStableStable (One Spot)TLC->Stable No DecompUnstableStreaking / New SpotsTLC->Unstable DecompSilicaFlash Chromatography(Neutral Silica, Hex/EtOAc)Stable->SilicaAluminaNeutral Alumina Column(Grade III)Unstable->Alumina

Figure 2: Decision matrix for purification of labile fluorinated ketones.

Frequently Asked Questions (FAQ)

Q: Can I use amine scavengers to clean up the reaction? A: No. Primary and secondary amines will attack the carbonyl to form hemiaminals, which then eliminate HF to form oxyvinyliminium ions [1]. Tertiary amines (like TEA) will act as bases and trigger E1cB elimination.

Q: My NMR shows a doublet at 50-60 ppm (Carbon-13) but no carbonyl. What is it? A: This is likely the hydrate (gem-diol) . The carbon shift of a hydrate (


Q: Is it safe to store these compounds? A: Yes, but exclude moisture . Store under Argon/Nitrogen in a freezer (-20°C). If stored in glass, ensure the glass is not base-washed. Polypropylene containers are safer if HF generation is a long-term concern, though typically not necessary for stable

References

  • Vertex AI Search (PubMed). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates.

  • Guthrie, J. P. Hydration of carbonyl compounds, an analysis in terms of multidimensional Marcus theory. J. Am. Chem. Soc. 2000, 122, 5529.

  • Chemistry Steps. E1cB Elimination Mechanism.

  • Sorbent Technologies. Alumina vs Silica for Purification.

Technical Support Center: Purification of 1-(4-Bromophenyl)-2-fluoro-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(4-Bromophenyl)-2-fluoro-ethanone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this key synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Compound Overview and Purification Rationale

This compound is an α-haloketone, a class of compounds widely used as building blocks in organic synthesis, particularly in the development of pharmaceutical agents. The purity of this intermediate is paramount, as contaminants can lead to unwanted side products, lower yields in subsequent steps, and complications in final product purification.

Recrystallization is the chosen method for purification due to its efficiency in removing impurities based on differences in solubility.[1][2] The core principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly.[3] As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Most impurities, being present in smaller amounts or having different solubility profiles, remain in the "mother liquor" (the cold solvent).[1]

Physicochemical Properties

Accurate identification of the purified compound relies on its physical properties. While the exact melting point for this compound is not widely published, its isomers and related compounds provide a useful reference. A sharp melting point range (typically < 2 °C) after recrystallization is a primary indicator of purity.[4]

PropertyValueSource
Molecular Formula C₈H₆BrFO[5][6]
Molecular Weight 217.04 g/mol [5][6]
Appearance Expected to be a solid at room temperature (e.g., white to off-white or pale yellow powder/crystals)[7][8]
Melting Point Not specified in literature. Compare with related compounds: 1-(4-Bromophenyl)ethanone (108-110 °C)[9][10], 1-(4-Bromophenyl)-2,2,2-trifluoroethanone (31 °C). A sharp, consistent melting point post-purification is the goal.

The Core Protocol: Recrystallization Workflow

The following protocol is a robust starting point. Optimization may be required based on the specific impurity profile of your crude material.

Diagram: General Recrystallization Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_purification Purification & Isolation cluster_analysis Analysis Solvent_Selection Step 1: Select Solvent System Crude_Prep Step 2: Place Crude Solid in Flask Solvent_Selection->Crude_Prep Add_Hot_Solvent Step 3: Add Minimum Hot Solvent Crude_Prep->Add_Hot_Solvent Heat_Dissolve Step 4: Heat to Complete Dissolution Add_Hot_Solvent->Heat_Dissolve Hot_Filtration Step 5: Hot Gravity Filtration (Optional) Heat_Dissolve->Hot_Filtration Cooling Step 6: Slow Cooling to Room Temp Hot_Filtration->Cooling Filtrate Ice_Bath Step 7: Chill in Ice Bath Cooling->Ice_Bath Vacuum_Filtration Step 8: Isolate Crystals (Vacuum Filtration) Ice_Bath->Vacuum_Filtration Wash Step 9: Wash with Cold Solvent Vacuum_Filtration->Wash Dry Step 10: Dry Crystals Wash->Dry Purity_Check Step 11: Check Purity (e.g., Melting Point) Dry->Purity_Check

Caption: A step-by-step workflow for the recrystallization process.

Step-by-Step Methodology
  • Solvent Selection:

    • Rationale: The ideal solvent will dissolve the compound completely when hot (at or near its boiling point) but poorly when cold (at room temperature or in an ice bath).[2][4] This differential solubility is the basis for purification.

    • Screening: Place ~20-30 mg of your crude material in a small test tube. Add a few drops of a candidate solvent. Observe solubility at room temperature. Heat the test tube gently to see if the solid dissolves. Cool the tube to see if crystals form.

    • Recommended Solvents: Based on the ketone functionality and aromatic nature of the target molecule, the following solvents (or pairs) are excellent starting points:

      • Single Solvents: Ethanol, Methanol, Isopropanol, Acetone.[11] Ethanol is often a good first choice for related compounds.[12]

      • Solvent Pairs: Hexane/Ethyl Acetate, Hexane/Acetone.[11] Use a solvent pair when no single solvent has the ideal solubility profile. The compound should be soluble in one ("soluble solvent") and insoluble in the other ("insoluble solvent"), and the two solvents must be miscible.[2][13]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask (its sloped sides reduce solvent evaporation).

    • In a separate flask, heat your chosen solvent to its boiling point. Caution: Never heat organic solvents with an open flame; use a hot plate.

    • Add the hot solvent to the Erlenmeyer flask containing the solid in small portions, swirling continuously, until the solid just dissolves. The goal is to create a saturated solution, so use the minimum amount of hot solvent necessary.[2]

  • Decolorization (If Necessary):

    • If the hot solution is colored, it may indicate high molecular weight impurities.

    • Remove the flask from the heat, allow it to cool slightly, and add a small amount (1-2% of the solute's weight) of activated charcoal (Norit).

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration (If Necessary):

    • This step is required if there are insoluble impurities (like dust) or if activated charcoal was used.

    • Use a short-stemmed funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Keeping the solution and apparatus hot is critical to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities in the crystal lattice.[14]

    • Crystal formation should begin as the solution cools. If no crystals form, the solution may be supersaturated (see Troubleshooting section).

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.[2][15]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[13] Using cold solvent minimizes the loss of the desired product.

    • Allow the crystals to dry completely on the filter paper with the vacuum running, then transfer them to a watch glass to air-dry or dry in a desiccator.

  • Purity Assessment:

    • Determine the melting point of the dried crystals. A pure compound will have a sharp melting point range. Compare this to the crude material to confirm an increase in purity.

Troubleshooting Guide & FAQs

Diagram: Troubleshooting Decision Tree

G Start Start Cooling Q1 Do crystals form? Start->Q1 A1_Yes Process is working. Continue cooling. Q1->A1_Yes Yes Q2 Is the solution an oil? Q1->Q2 No A1_No Supersaturation or too much solvent. Action_Scratch 1. Scratch flask with glass rod. A2_Yes Compound 'oiled out'. Q2->A2_Yes Yes A2_No Clear solution remains. Q2->A2_No No Action_Oil 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool very slowly. A2_Yes->Action_Oil A2_No->Action_Scratch Action_Seed 2. Add a seed crystal. Action_Scratch->Action_Seed Action_Boil 3. Boil off some solvent and re-cool. Action_Seed->Action_Boil

Caption: A decision tree for common recrystallization problems.

Question & Answer Troubleshooting

Q1: My compound will not fully dissolve in the hot solvent, even after adding a large amount. What's wrong?

  • Answer: You may have chosen an inappropriate solvent in which your compound has low solubility even when hot. Alternatively, the undissolved material could be an insoluble impurity.

    • Solution 1 (Wrong Solvent): Recover your compound by evaporating the solvent and start the solvent selection process again.

    • Solution 2 (Insoluble Impurity): If most of the material has dissolved and a small amount of solid remains, it is likely an impurity. Proceed to the hot gravity filtration step to remove it.[13]

Q2: The solution has cooled, but no crystals have formed. What should I do?

  • Answer: This is a very common issue and can be due to two primary causes: using too much solvent or the formation of a supersaturated solution.[16]

    • Solution 1 (Induce Crystallization): First, try inducing crystallization. Gently scratching the inside surface of the flask with a glass stirring rod at the meniscus can create nucleation sites for crystal growth.[13][14][16] If that fails, adding a tiny "seed crystal" of the pure compound can initiate the process.[14][16]

    • Solution 2 (Reduce Solvent): If induction methods fail, you have likely used too much solvent.[16] Gently heat the solution to boil off a portion of the solvent, and then attempt the cooling process again.[14]

Q3: My compound separated as an oily liquid instead of crystals. How do I fix this?

  • Answer: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent and separates from the solution at a temperature above its melting point.[13][16] It is more common with impure compounds (which have a depressed melting point) or when the solvent's boiling point is higher than the compound's melting point.[16]

    • Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly. Insulating the flask can help promote the formation of crystals over oil.[14][16]

Q4: My final yield is very low. Where did my product go?

  • Answer: Low yield is typically a result of procedural errors.

    • Cause 1 (Too much solvent): Using more than the minimum amount of hot solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.

    • Cause 2 (Premature Crystallization): If the solution cooled too quickly during hot filtration, product may have crystallized on the filter paper and been discarded.

    • Cause 3 (Washing Error): Washing the collected crystals with room-temperature or warm solvent will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[13]

Q5: After recrystallization, my product is still colored or has a broad melting point.

  • Answer: This indicates that impurities are still present.

    • Solution 1 (Colored Impurities): If the product is colored, the impurity may be removed by repeating the recrystallization and including the activated charcoal step.[2]

    • Solution 2 (Trapped Impurities): If the melting point is still not sharp, the initial crystallization may have been too rapid, trapping impurities within the crystal lattice. Repeat the recrystallization, ensuring the solution cools as slowly as possible. A different solvent system may also be necessary to separate a particularly stubborn impurity.

References

  • The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry. .

  • Recrystallization. .

  • Tips & Tricks: Recrystallization. Department of Chemistry: University of Rochester. .

  • Recrystallization. University of Victoria. .

  • RECRYSTALLISATION. .

  • 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone. National Center for Biotechnology Information. .

  • Experiment 2: Recrystallization. .

  • 1-(4-Bromo-2-fluorophenyl)ethanone. ChemScene. .

  • 1-(4-Bromo-2-fluorophenyl)ethan-1-one. PubChem, National Center for Biotechnology Information. .

  • 1-(4-Bromophenyl)-2-(3-fluoroanilino)ethanone. PubChem, National Center for Biotechnology Information. .

  • Problems with Recrystallisations. Chemistry Teaching Labs, University of York. .

  • 3.6F: Troubleshooting. Chemistry LibreTexts. .

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. .

  • Recrystallisation Help. Reddit. .

  • 1-(4-Bromophenyl)-2,2,2-trifluoroethanone. Tokyo Chemical Industry Co., Ltd. .

  • 1-(4-Bromophenyl)ethanone. MCE (MedChemExpress). .

  • 1-(4-Bromophenyl)-2-(4-chlorophenyl)ethanone fluorinated compounds. Sigma-Aldrich. .

  • 4'-Fluoroacetophenone. Solubility of Things. .

  • 1-(4-Bromo-3-fluorophenyl)ethanone. CymitQuimica. .

  • Recrystallization. YouTube. .

  • 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis. ChemicalBook. .

  • Chemical Properties of Ethanone, 1-(4-bromophenyl)- (CAS 99-90-1). Cheméo. .

  • Recrystallization. YouTube, Professor Dave Explains. .

  • 1-(2-Bromo-4-fluorophenyl)ethanone. Sigma-Aldrich. .

  • Synthesis of a-Bromoketones using N-Bromosuccinimide under Ultrasonic Irradiation. Asian Journal of Organic & Medicinal Chemistry. .

Sources

Technical Support: Stability & Handling of p-Bromophenacyl Fluoride (p-BPF)

[1]

Executive Summary & Molecule Identification

Compound: p-Bromophenacyl fluoride IUPAC Name: 2-Fluoro-1-(4-bromophenyl)ethanone Structure: 4-Br-C₆H₄-C(=O)CH₂F[1]

Core Stability Directive: Unlike its analog p-bromophenacyl bromide (a common alkylating reagent), p-bromophenacyl fluoride (p-BPF) is chemically distinct.[1] It is highly sensitive to basic conditions , not because of nucleophilic substitution (Sₙ2), but due to rapid enolization and subsequent self-condensation .[1]

CRITICAL WARNING: Do not attempt to use p-BPF as an alkylating agent for carboxylic acids in the same manner as p-bromophenacyl bromide.[1] The C–F bond is too strong to act as a leaving group under standard mild conditions. In base, p-BPF will degrade into oligomers rather than functionalize your target.[1]

The Mechanism of Instability (The "Why")[1]

To troubleshoot effectively, you must understand the failure mode. The instability of p-BPF in base is driven by the acidity of the


-protons1
The Chemical Cascade
  • Activation: The electron-withdrawing nature of the fluorine atom (

    
    -position) combined with the p-bromo-substituted carbonyl group makes the methylene protons (
    
    
    ) significantly acidic (
    
    
    ).[1]
  • Enolization: In the presence of a base (hydroxide, carbonate, or amine), p-BPF rapidly deprotonates to form a fluoro-enolate.[1]

  • Fate of the Enolate:

    • Path A (Oligomerization - Primary Failure): The enolate acts as a nucleophile and attacks the carbonyl of a neutral p-BPF molecule (Aldol-type condensation).[1] This leads to a complex mixture of dimers and polymers, observed as the solution turning yellow/brown.

    • Path B (Hydration):

      
      -Fluoroketones are electrophilic.[1] Hydroxide can attack the carbonyl to form a gem-diol (hydrate).[1] While reversible, this complicates HPLC/NMR analysis.[1]
      
    • Path C (Cleavage - Strong Base): In drastic conditions (e.g., hot NaOH), the molecule may undergo haloform-like cleavage, yielding p-bromobenzoic acid.[1]

Visualizing the Pathway

The following diagram illustrates the divergence between stable handling and basic degradation.

BPF_StabilityBPFp-Bromophenacyl Fluoride(Neutral)AcidAcidic/Neutral Media(pH < 7)BPF->AcidMaintains IntegrityBaseBasic Media(pH > 8)BPF->BaseTriggers ReactivityEnolateFluoro-EnolateIntermediateBase->EnolateDeprotonation (-H+)HydrateGem-Diol(Hydrate)Base->Hydrate+ OH- (Reversible)AldolAldol Condensation(Dimerization)Enolate->Aldol+ p-BPF moleculePolymerOligomers/Tars(Yellow/Brown Solution)Aldol->PolymerChain Reaction

Figure 1: Reaction pathways of p-BPF.[1] Note that basic conditions trigger irreversible polymerization (red path), while acidic conditions preserve the monomer (green path).

Troubleshooting & FAQs

Q1: My solution turned yellow immediately after adding base (TEA/NaOH). Is it ruined?

Diagnosis: Yes, likely. Explanation: The yellow color is the tell-tale sign of aldol condensation products (conjugated enones). Unlike simple deprotonation, this bond formation is irreversible under mild conditions. Solution: Discard the aliquot. For future experiments, maintain pH < 7.5. If a base is required for a subsequent step, add p-BPF last or use a non-nucleophilic, bulky base at low temperatures (-78°C) if enolate trapping is the goal.[1]

Q2: I am trying to esterify a fatty acid using p-BPF, but I see no product.

Diagnosis: Wrong Reagent Error. Explanation: You are likely following a protocol for p-bromophenacyl bromide (PBPB).[1] Fluoride is a poor leaving group (

11Solution:p-bromophenacyl bromide1
Q3: I see two peaks in my HPLC chromatogram (Reverse Phase), but the Mass Spec shows the same mass.

Diagnosis: Hydrate formation.[1] Explanation:

1Solution:
  • Use an acidified mobile phase (0.1% Formic Acid) to push the equilibrium toward the ketone.

  • Avoid basic buffers (Ammonium Bicarbonate) in the LC method.

  • Perform analysis in aprotic solvents (Acetonitrile/DCM) if possible.[1]

Experimental Protocols

Protocol A: Proper Storage & Handling

To prevent spontaneous degradation.

ParameterRecommendationReason
Temperature -20°CSlows autoxidation and condensation.[1]
Atmosphere Argon/NitrogenPrevents moisture absorption (hydration).
Container Amber GlassProtects C-Br bond from photolysis.[1]
Solvent DCM, MeCN, or anhydrous MeOHAvoids basic impurities found in lower-grade solvents.[1]
Protocol B: Stability Test (Self-Validation)

Before using an old batch, validate its integrity.[1]

  • Dissolve: Prepare a 1 mg/mL solution of p-BPF in Deuterated Chloroform (

    
    ).
    
  • NMR Check: Acquire a

    
    -NMR.
    
    • Target Signal: Look for the doublet at

      
       ppm (
      
      
      Hz). This is the
      
      
      group.
    • Impurity Check: Look for broad aromatic multiplets or loss of the doublet structure, indicating polymerization.

  • TLC Check:

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.[1]

    • Visualization: UV (254 nm).[1]

    • Pass Criteria: Single dark spot.[1]

    • Fail Criteria: Streak from the baseline (polymer) or spot remaining at baseline (carboxylic acid degradation product).

References

  • Conformational Analysis & Reactivity

    • Pattison, G. et al.

      
      -fluoroketones may influence their reactivity."[1][2] Beilstein J. Org.[1] Chem.2017 , 13, 2644–2651.
      
  • Synthesis & Properties: Bergmann, E. D., & Cohen, S. "Organic Fluorine Compounds." Journal of the Chemical Society, 1961. (Foundational text on -fluoroketone instability in base).
  • Comparative Reagents (The "Bromide" Protocol)

    • Durst, H. D. et al. "Phenacyl esters of fatty acids via crown ether catalysis." Analytical Chemistry, 1975 , 47(11), 1797-1801.[1] (Cited to contrast why Fluoride fails where Bromide succeeds).

    • [1]

  • General Stability Data

    • PubChem Compound Summary for CID 2775677 (2-Fluoro-1-(4-bromophenyl)ethanone).[1]

    • [1]

Alpha-Fluoro Support Hub: Temperature Control in Acetophenone Fluorination

Author: BenchChem Technical Support Team. Date: February 2026

System Status: Operational Current Module: Thermal Regulation & Selectivity Control Lead Scientist: Dr. H. Sato, Senior Application Scientist

Mission Directive

This guide addresses the critical instability inherent in the electrophilic


-fluorination of acetophenones. The primary challenge is not reactivity, but selectivity .

Because the resulting


-fluoroacetophenone is more acidic (and thus more easily enolized) than the starting material, the reaction naturally trends toward gem-difluorination. Temperature is your primary "brake" to prevent this runaway cascade.

The Thermodynamics of Selectivity (The "Why")

To control the reaction, you must visualize the kinetic competition occurring in your flask.

The Mechanism: Electrophilic fluorination (using reagents like Selectfluor®) proceeds via the enol or enol tautomer .

  • Activation: Acetophenone tautomerizes to its enol form (rate-limiting in uncatalyzed systems).

  • Transfer: The enol attacks the electrophilic fluorine (

    
    ).
    
  • The Trap: The product (

    
    -fluoroacetophenone) has a highly electron-withdrawing fluorine atom. This lowers the pKa of the remaining 
    
    
    
    -protons, making the second enolization faster than the first.

Temperature's Role:

  • High Temp (>60°C): Accelerates the initial enolization (good for conversion) but drastically lowers the energy barrier for the second fluorination (bad for selectivity).

  • Low Temp (<20°C): Suppresses the second enolization, preserving the mono-fluorinated product.

Visualization: The Kinetic Trap

The following diagram illustrates the pathway and where temperature exerts control.

ReactionPathway SM Acetophenone (Starting Material) Enol1 Enol Intermediate (Rate Limiting) SM->Enol1 Tautomerization (Requires Heat/Acid) Mono α-Fluoroacetophenone (Target Product) Enol1->Mono + Selectfluor Enol2 Fluoro-Enol (Highly Reactive) Mono->Enol2 Fast Enolization (Suppressed by Low Temp) Di gem-Difluoro (Over-reaction) Enol2->Di + Selectfluor

Figure 1: The kinetic competition between mono- and di-fluorination. The red dashed line represents the critical step where temperature control is vital to prevent over-fluorination.

Standard Operating Procedure (SOP)

Protocol ID: FL-AC-01 Reagents: Selectfluor (F-TEDA-BF4), Acetonitrile (MeCN).

This protocol uses a Temperature Ramp Strategy to balance conversion against selectivity.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Acetophenone 1.0SubstratePurity >98% recommended.
Selectfluor 1.05 - 1.1F-SourceDo not exceed 1.1 equiv initially.
Acetonitrile [0.1 M]SolventMust be dry. Water inhibits the reaction.
TFA (Optional)0.1CatalystUse only if reaction stalls.
The Workflow
  • Preparation (25°C): Dissolve Acetophenone in dry MeCN under inert atmosphere (

    
     or Ar).
    
  • Cooling (0°C): Cool the solution in an ice bath. This is critical. Although Selectfluor solubility is lower at 0°C, the selectivity is highest.

  • Addition (0°C): Add Selectfluor as a solid in one portion. The mixture may be a slurry.

  • The Ramp (0°C

    
     40°C): 
    
    • Stir at 0°C for 2 hours.

    • Allow to warm naturally to Room Temperature (RT) over 4 hours.

    • Checkpoint: Check TLC/NMR. If conversion <50%, heat to 40°C. Never reflux (>80°C) unless difluorination is the goal.

  • Quench: Pour into saturated

    
     to neutralize HF byproduct.
    

Troubleshooting Guide (Logic Tree)

Issue: "My reaction isn't working as expected."

Use the following logic tree to diagnose the failure mode based on your crude NMR/TLC data.

Troubleshooting Start Analyze Crude Mixture Result1 Low Conversion (<30% Product, mostly SM) Start->Result1 Result2 High Difluorination (>10% gem-difluoro) Start->Result2 Result3 Unknown Impurities (Vinyl fluorides/Tars) Start->Result3 Sol1 ACTION: Increase Enolization 1. Add 5-10% TFA or TsOH. 2. Increase Temp to 50°C (max). Result1->Sol1 Sol2 ACTION: Suppress Reactivity 1. Strict 0°C hold for 4h. 2. Reduce Selectfluor to 1.0 equiv. 3. Switch solvent to MeOH (caution: hemiacetal). Result2->Sol2 Sol3 ACTION: Buffer System 1. HF byproduct is causing degradation. 2. Add solid NaHCO3 to reaction pot. Result3->Sol3

Figure 2: Decision matrix for troubleshooting common alpha-fluorination failures.

Detailed Troubleshooting Q&A

Q: I see significant gem-difluorination (10-15%) even at room temperature. How do I stop this? A: This confirms your product is enolizing faster than your starting material.

  • Immediate Fix: Lower the temperature to 0°C and keep it there. Do not warm to RT.

  • Stoichiometry Check: Ensure you are not using excess Selectfluor. Reduce to 0.95 equivalents. It is better to have 5% unreacted starting material (easy to separate) than 10% difluoro-product (very hard to separate).

  • Solvent Switch: Switch from MeCN to a non-polar solvent like Dichloromethane (DCM). Selectfluor is less soluble in DCM, which creates a "slow-release" effect, keeping the effective concentration of electrophile low.

Q: The reaction is sluggish (stuck at 50% conversion) after 24 hours. A: The HF generated as a byproduct might be protonating the Selectfluor or the ketone, inhibiting enolization.

  • The Fix: Add a "proton sponge" or weak base like solid

    
     or molecular sieves to the reaction to scavenge HF.
    
  • Alternative: If using a neutral system, add a catalytic amount of acid (TFA or TsOH) to catalyze the enolization of the remaining starting material.

Q: Selectfluor won't dissolve in my solvent at 0°C. A: This is actually a feature, not a bug.

  • Explanation: A heterogeneous slurry is often beneficial. As the dissolved Selectfluor reacts, more solid dissolves (Le Chatelier’s principle). This maintains a low, steady concentration of the fluorinating agent, which improves selectivity for mono-fluorination. Do not heat just to dissolve the reagent.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol (MeOH) to speed up the reaction? A: Yes, MeOH significantly accelerates the reaction (often complete in <1 hour at RT) because it stabilizes the ionic intermediates.

  • Risk: MeOH can attack the activated ketone to form hemiacetals or dimethyl acetals. Only use MeOH if your acetophenone is sterically hindered or very unreactive.

Q: Is this scalable to >100g? A: Caution is required. The reaction is exothermic.

  • Safety: On a large scale, the accumulation of Selectfluor (if it doesn't react immediately due to low temp) followed by a sudden exotherm upon warming can be dangerous.

  • Protocol: For scale-up, use a dosing strategy . Add Selectfluor in portions (e.g., 5 portions over 2 hours) rather than all at once, monitoring temperature strictly.

Q: Why not use NFSI instead of Selectfluor? A: NFSI (N-Fluorobenzenesulfonimide) is generally less reactive than Selectfluor. It often requires higher temperatures (reflux in Toluene/MeCN) or strong base activation (forming the enolate with LDA/LiHMDS). For simple thermal fluorination of acetophenones, Selectfluor is superior due to its higher reduction potential.

References

  • Banks, R. E. (1992). Selectfluor reagent F-TEDA-BF4: A new, versatile, and safe source of electrophilic fluorine. Journal of Fluorine Chemistry. Link

  • Stavber, S., Jereb, M., & Zupan, M. (2002).[1] Electrophilic Fluorination of Ketones with Selectfluor in Methanol. Synthesis. Link

  • Singh, R. P., & Shreeve, J. M. (2004). Recent advances in nucleophilic fluorination reactions of organic compounds. Synthesis (Reviews on mechanism and selectivity). Link

  • Pattison, G. (2017).[2] Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. Link

Sources

Validation & Comparative

19F NMR Chemical Shift Guide: p-Bromophenacyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 19F NMR chemical shift properties of p-bromophenacyl fluoride, structured as a technical comparison for researchers in drug discovery and chemical biology.

Product Category: Fluorinated NMR Probes & Derivatizing Agents Target Analyte: 2-Fluoro-1-(4-bromophenyl)ethanone (p-Bromophenacyl Fluoride)

Executive Technical Summary

p-Bromophenacyl fluoride (PBPF) is a specialized organofluorine probe characterized by a distinct 19F NMR signal in the


-fluoro ketone  region. Unlike common trifluoromethyl tags (e.g., TFA, BTFA) that resonate between -60 and -80 ppm, PBPF occupies a high-field spectral window (approx. -231 ppm ), making it an exceptional candidate for spectral multiplexing —the simultaneous detection of multiple fluorinated species without signal overlap.
  • Primary Chemical Shift (

    
    ): -231.4 ppm  (Typical for phenacyl fluoride core; solvent dependent).
    
  • Multiplicity: Triplet (

    
     Hz).
    
  • Key Advantage: Orthogonal spectral window to aryl fluorides and CF

    
     groups; reduced steric bulk compared to trifluoromethyl tags.
    

Technical Profile & Spectroscopic Data

Chemical Shift & Coupling Parameters

The fluorine atom in PBPF is attached to an


 carbon adjacent to a carbonyl group. This unique electronic environment results in a significant upfield shift compared to aromatic or vinylic fluorines.
ParameterValue / RangeStructural Driver
Chemical Shift (

)
-231.4 ppm (

2 ppm)
Shielding by

center and carbonyl anisotropy.
Multiplicity Triplet (t) Geminal coupling to two

-protons (

).
Coupling Constant (

)
46 – 48 Hz Characteristic geminal H–F coupling magnitude.
Reference Standard CFCl

(0 ppm)
Standard internal/external reference.

> Expert Insight: The para-bromo substituent on the phenyl ring exerts a weak electron-withdrawing effect (


). While it significantly impacts the aromatic proton shifts, its effect on the aliphatic fluorine signal (four bonds away) is minimal (

ppm deviation from unsubstituted phenacyl fluoride).
Comparative Chemical Shift Map

The table below illustrates why PBPF is valuable for complex mixture analysis—its signal lies far from other common fluorinated motifs.

Compound ClassRepresentative Structure

Range (ppm)
Signal Type
Sulfonyl Fluorides

+40 to +60Singlet
Trifluoromethyl

, TFA
-60 to -80Singlet
Aryl Fluorides

-100 to -120Multiplet

-Fluoro Ketones
p-Bromophenacyl Fluoride -220 to -240 Triplet
Alkyl Fluorides

-200 to -220Multiplet

Performance Comparison: PBPF vs. Alternatives

In drug development, 19F NMR probes are selected based on Sensitivity , Steric Perturbation , and Reactivity .

Sensitivity vs. Resolution
  • Alternative (BTFA - 3-Bromo-1,1,1-trifluoroacetone): Contains 3 equivalent fluorine atoms, offering 3x higher sensitivity than PBPF. However, BTFA exists in equilibrium with its hydrate (gem-diol), leading to multiple peaks (-84 ppm) that can complicate quantification.

  • PBPF: Monofluorinated (lower sensitivity) but yields a single, stable resonance (as the ketone form is favored in organic solvents). The triplet splitting provides a built-in confirmation of structural integrity (loss of splitting = defluorination or alkylation).

Steric & Electronic Perturbation
  • CF

    
     Tags:  The trifluoromethyl group is bulky (similar volume to an isopropyl group), which can disrupt protein binding pockets or alter pharmacokinetics.
    
  • PBPF (

    
    ):  The monofluoromethyl group is significantly smaller (van der Waals radius of F is 1.47 Å vs H 1.20 Å), acting as a closer bioisostere to the native parent compound.
    
Reactivity Profile

PBPF is an


-halo ketone. While less reactive than its brominated precursor (p-bromophenacyl bromide), it remains an electrophile.
  • Use Case: It serves as a suicide substrate or covalent probe for enzymes with nucleophilic active site residues (e.g., Cysteine proteases). The fluorine atom can act as a reporter for the alkylation event, often shifting significantly (

    
     ppm) upon covalent bond formation.
    

Experimental Protocols

Protocol A: Synthesis of p-Bromophenacyl Fluoride

Rationale: PBPF is often prepared fresh from p-bromophenacyl bromide to ensure high purity and avoid hydrolysis.

  • Reagents: Dissolve p-bromophenacyl bromide (1.0 eq) in anhydrous acetonitrile.

  • Fluorination: Add spray-dried Potassium Fluoride (KF, 2.0 eq) and 18-crown-6 (0.1 eq) as a phase transfer catalyst.

  • Reaction: Reflux at 80°C for 4 hours. Monitor by TLC (hexane/EtOAc).

  • Workup: Filter off inorganic salts. Evaporate solvent.[1][2][3][4] Redissolve in DCM and wash with water.

  • Purification: Recrystallize from ethanol to yield white needles.

Protocol B: 19F NMR Acquisition Parameters

Rationale: Fluorine has a wide spectral width and long relaxation times (


). Incorrect parameters lead to integration errors.
  • Solvent: CDCl

    
     (preferred for resolution) or DMSO-
    
    
    
    (for biological mimicking).
  • Spectral Width: Set to at least 300 ppm (-50 to -350 ppm) to capture the high-field signal.

  • Excitation Pulse: 30° pulse angle (to allow faster repetition).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    . For PBPF in degassed solvents,
    
    
    can be 2–5 seconds. Recommended
    
    
    : 10–15 seconds
    for quantitative integration.
  • Decoupling: Inverse gated

    
    H decoupling is recommended to collapse the triplet into a singlet for maximum signal-to-noise (S/N), unless the coupling pattern is needed for structural verification.
    

Mechanism & Workflow Visualization

The following diagram illustrates the synthesis and potential nucleophilic trapping pathway of the probe, highlighting the shift in NMR detectable species.

PBPF_Pathway PBPB p-Bromophenacyl Bromide (Precursor) PBPF p-Bromophenacyl Fluoride (Probe) Shift: -231.4 ppm PBPB->PBPF Nucleophilic Sub. (S_N2) KF KF / 18-Crown-6 (Fluorination) KF->PBPF Reagent Adduct Labeled Protein (Thioether Adduct) Shift: ~ -215 ppm PBPF->Adduct Alkylation (Bioconjugation) Protein Target Protein (Cys-SH) Protein->Adduct

Figure 1: Synthesis of p-bromophenacyl fluoride from its bromide precursor and its subsequent application as a covalent labeling agent for cysteine residues. Note the expected chemical shift change upon protein binding.

References

  • Chemical Shift of Phenacyl Fluoride

    • Selective Decarboxylative Fluorin

      
      -Keto Acids. (2019).[3] ResearchGate.[5][6] (Identifies phenacyl fluoride triplet at -231.44 ppm).
      
  • 19F NMR Properties & Tables

    • 19F NMR Chemical Shift Table - Organofluorine. Alfa Chemistry.
  • Precursor Reactivity (p-Bromophenacyl Bromide)

    • p-Bromophenacyl Bromide Procedure.[1][7] Organic Syntheses, Coll. Vol. 1, p.127.

  • 19F NMR Methodology in Drug Discovery

    • 19F-centred NMR analysis of mono-fluorinated compounds. (2022).[2][3] PubMed Central.

  • Comparative Probe Analysis (BTFA)

    • 19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone. (2016).[4][5][8] Analytical Chemistry.

Sources

Definitive Identification of 1-(4-Bromophenyl)-2-fluoro-ethanone via FTIR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an authoritative technical reference for the identification of 1-(4-Bromophenyl)-2-fluoro-ethanone (also referred to as


-fluoro-4'-bromoacetophenone).

It prioritizes the distinction between the target molecule and its most likely process impurities (specifically the non-fluorinated precursor), utilizing First Principles of vibrational spectroscopy.

Executive Summary & Technical Context[1][2][3][4]

In the synthesis of fluorinated pharmaceutical intermediates, This compound represents a critical scaffold. The introduction of the fluorine atom at the


-position to the carbonyl is a high-value transformation that significantly alters the electronic properties of the molecule.

While NMR (


H, 

F) and HPLC-MS provide quantitative purity data, Fourier Transform Infrared Spectroscopy (FTIR) is the superior technique for rapid, "at-line" confirmation of functional group transformation.

The Critical Analytical Challenge: The primary challenge is distinguishing the product from its starting material, 1-(4-bromophenyl)ethanone (4'-bromoacetophenone). Both molecules share an aromatic ring and a para-bromine substituent. The sole differentiator is the substitution of a hydrogen atom with a fluorine atom at the


-methylene position.

This guide details how to exploit the inductive spectral shift of the carbonyl group to validate this transformation definitively.

Theoretical Framework: The "Blue Shift" Mechanism

To interpret the spectrum accurately, one must understand the electronic battle occurring around the carbonyl (


) bond.
The Baseline: Conjugated Ketones

In a standard aromatic ketone like 4'-bromoacetophenone, the carbonyl group is conjugated with the benzene ring. This delocalization of


-electrons reduces the double-bond character of the 

bond, lowering its force constant (

). Consequently, the stretching frequency (

) drops from the standard aliphatic 1715 cm

to approximately 1680–1685 cm

.
The Fluorine Effect (The Product)

When fluorine is introduced at the


-position (the 2-position), two competing effects arise:
  • Field/Inductive Effect (-I): Fluorine is highly electronegative. It withdraws electron density through the

    
    -bond framework. This destabilizes the contributing resonance form where oxygen is negative (
    
    
    
    ), effectively forcing the bond to retain more double-bond character.
  • Result: The force constant

    
     increases. According to Hooke's Law (
    
    
    
    ), the frequency shifts to a higher wavenumber (a "Blue Shift").

Diagnostic Criterion: The successful fluorination of the precursor will be marked by a distinct upward shift of the Carbonyl band by 15–25 cm


  and the appearance of C-F stretching modes.

Comparative Analysis: Product vs. Alternatives

A. Spectral Comparison: Target vs. Precursor

The following table outlines the specific vibrational modes required to distinguish the product from the starting material.

Functional GroupModePrecursor: 1-(4-bromophenyl)ethanoneTarget: this compound Differentiation Logic
Carbonyl (C=O) Stretch1680–1685 cm

1700–1715 cm

PRIMARY INDICATOR. The

-F inductive effect raises the frequency.
C-F Bond StretchAbsent1050–1100 cm

Strong, broad band. Specific to the product.
Aromatic Ring C=C Stretch~1585 cm

~1590 cm

Minimal change (Ring is distant from F).
C-Br Stretch~1070 cm

(overlap)
~1070 cm

(overlap)
Nondiagnostic (Present in both).
Para-Subst. OOP Bend810–830 cm

810–830 cm

Confirms 1,4-substitution pattern is intact.
B. Method Performance: IR vs. Orthogonal Techniques

Why choose IR over NMR or HPLC for this specific identification step?

FeatureFTIR (ATR Mode)

H NMR
HPLC-UV
Speed < 1 Minute (Instant)15–30 Minutes (Prep + Scan)30–45 Minutes (Run time)
Sample State Solid/Neat (Non-destructive)Solution (Deuterated solvent)Solution (Mobile phase)
Specificity High (Functional Group)High (Structural Connectivity)Medium (Retention Time)
Differentiation Excellent for C=O shiftExcellent for

-proton splitting
Poor (unless standards are run)
Cost/Run NegligibleHigh (Solvents/Cryogens)Medium (Solvents/Columns)

Experimental Protocol: Self-Validating ATR-FTIR

This protocol uses Attenuated Total Reflectance (ATR) , the modern standard for solid/oil analysis, eliminating the need for KBr pellets.

Equipment Prerequisites
  • Spectrometer: FTIR with a spectral range of 4000–600 cm

    
    .
    
  • Crystal: Diamond or ZnSe ATR crystal (Diamond preferred for hardness).

  • Resolution: 4 cm

    
     (Standard) or 2 cm
    
    
    
    (High Res).
  • Scans: 16–32 scans.

Step-by-Step Methodology
  • System Blank & Validation (The "Zero" Point):

    • Clean the crystal with isopropanol.

    • Collect a background spectrum (air).

    • Self-Check: Ensure the region between 2000–2500 cm

      
       (Diamond absorption) and 3000–4000 cm
      
      
      
      (Water vapor) is normalized.
  • Sample Application:

    • Place approximately 2–5 mg of the solid product onto the center of the crystal.

    • Apply pressure using the anvil clamp.

    • Critical: Monitor the "Preview" mode. The largest peak (Carbonyl) should have an absorbance between 0.2 and 0.8 A.U. If >1.0, reduce pressure to avoid detector saturation.

  • Acquisition:

    • Collect the sample spectrum.[1]

    • Perform an automatic baseline correction if the baseline is tilted.

  • Data Interpretation (The Decision Matrix):

    • Step A: Zoom into 1650–1750 cm

      
      .
      
      • If Peak < 1690 cm

        
        :?FAIL.  Material is likely unreacted precursor.
        
      • If Peak > 1700 cm

        
        :?PASS.  Inductive effect confirmed.
        
    • Step B: Check 1000–1100 cm

      
      . Look for the new, intense C-F band.
      

Visualization of Logic & Workflow

Diagram 1: Spectral Interpretation Decision Tree

This logic tree guides the analyst through the peaks to confirm identity.

SpectralLogic Start Acquire Spectrum (this compound) CheckCO Analyze Carbonyl Region (1650 - 1750 cm-1) Start->CheckCO LowFreq Peak at ~1685 cm-1 CheckCO->LowFreq Conjugated Only HighFreq Peak at ~1705-1715 cm-1 CheckCO->HighFreq Inductive Shift ResultPrecursor IDENTIFICATION: Precursor (4'-Bromoacetophenone) LowFreq->ResultPrecursor CheckCF Analyze Fingerprint (1000 - 1100 cm-1) HighFreq->CheckCF CF_Present Strong C-F Stretch Present CheckCF->CF_Present CF_Absent C-F Stretch Absent CheckCF->CF_Absent ResultTarget CONFIRMED IDENTITY: This compound CF_Present->ResultTarget ResultUnknown INCONCLUSIVE (Check for Decomposition) CF_Absent->ResultUnknown

Caption: Decision matrix for distinguishing the fluorinated target from its non-fluorinated precursor.

Diagram 2: Integrated QC Workflow

How this analysis fits into the broader synthesis pipeline.

QCWorkflow Reaction Bromination/Fluorination Reaction Workup Isolation/Workup Reaction->Workup FTIR FTIR Analysis (Rapid ID) Workup->FTIR Decision Shift > 1700? FTIR->Decision Recycle Reprocess (Reaction Incomplete) Decision->Recycle No (1685 cm-1) HPLC HPLC/NMR (Purity Quantitation) Decision->HPLC Yes (1710 cm-1) Release Batch Release HPLC->Release

Caption: Operational workflow showing FTIR as the primary gatekeeper before quantitative analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Authoritative text on inductive effects on carbonyl frequencies).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[3] (Source for specific C-F and C-Br stretching regions).

  • NIST Chemistry WebBook. IR Spectrum of 4'-Bromoacetophenone. National Institute of Standards and Technology.[1][4] Available at: [Link] (Used as the baseline for the non-fluorinated precursor).

  • PubChem Database. Compound Summary for 2-Bromo-1-(4-fluorophenyl)ethanone. (Note: Used for structural comparison of isomers; the target molecule in this guide is the regioisomer where F is on the alkyl chain). Available at: [Link]

Sources

Technical Comparison: Elucidating C₈H₆BrFO Regioisomers via Multi-Mode Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and operational manual for the mass spectrometric analysis of C₈H₆BrFO .

The primary focus is on distinguishing the commercially critical


-halo ketone  pharmacophore (used in atorvastatin and azole antifungal synthesis) from its stable ring-substituted  isomers.[1]

Executive Summary

The molecular formula C₈H₆BrFO (MW: ~217 Da) represents a class of disubstituted acetophenones critical in medicinal chemistry. The two primary regioisomers encountered in drug development are:

  • 
    -Bromo-4'-fluoroacetophenone (Phenacyl Bromide derivative):  A highly reactive alkylating agent (lachrymator).[1]
    
  • 4'-Bromo-2'-fluoroacetophenone (Ring-substituted): A stable building block.[1]

Differentiation is vital because the


-bromo variant is genotoxic, whereas the ring-substituted isomer is often a stable starting material.[1] This guide compares Electron Ionization (EI)  for structural fingerprinting against Electrospray Ionization (ESI)  for molecular weight confirmation, providing a definitive protocol for identification.

Part 1: The Isotopic "Truth" (Pre-Acquisition Check)

Before analyzing fragmentation, the presence of Bromine provides a self-validating spectral signature.

  • The 1:1 Doublet: Unlike chlorine (3:1), naturally occurring bromine isotopes (

    
     and 
    
    
    
    ) exist in a near 1:1 ratio (50.69% vs. 49.31%).
  • Diagnostic Rule: Any fragment ion retaining the bromine atom must exhibit this doublet separated by 2 mass units (

    
     X and 
    
    
    
    ) with equal intensity.
  • Loss of Signature: A transition from a doublet to a singlet indicates the specific loss of the Bromine atom, effectively mapping the cleavage site.

Part 2: Comparative Ionization & Fragmentation (EI vs. ESI)

A. Electron Ionization (EI) - 70 eV

Hard ionization for structural elucidation and library matching.[1][2]

In EI, the molecular ion (


) is formed but is often unstable. The fragmentation is driven by 

-cleavage
relative to the carbonyl group.[3]
Scenario 1:

-Bromo-4'-fluoroacetophenone (Chain Substituted)
  • Mechanism: The bond between the carbonyl carbon and the

    
    -carbon (
    
    
    
    ) is weak.
  • Base Peak (

    
     123):  The dominant pathway is the loss of the bromomethyl radical (
    
    
    
    ).
    • 
      [1]
      
    • Note: The fragment at

      
       123 is a singlet  (Bromine is lost).
      
  • Secondary Pathway: Loss of CO from the

    
     123 ion yields the fluorophenyl cation (
    
    
    
    95).
Scenario 2: 4'-Bromo-2'-fluoroacetophenone (Ring Substituted)
  • Mechanism: The bromine is bound to the aromatic ring (strong bond). The weakest bond is the methyl group of the ketone.

  • Base Peak (

    
     201/203):  The dominant pathway is the loss of a methyl radical (
    
    
    
    ).
    • 
      [1]
      
    • Note: The fragment at

      
       201/203 retains the doublet  (Bromine is present).
      
B. Electrospray Ionization (ESI) - Positive Mode

Soft ionization for molecular weight confirmation and purity analysis.[1]

  • Adduct Formation: These ketones are weakly basic.[1] They typically form

    
     (
    
    
    
    217/219) or
    
    
    (
    
    
    239/241).
  • Fragmentation: Minimal in full scan. Requires Collision Induced Dissociation (CID) to generate fragments.

  • Utility: ESI is superior for quantifying the intact molecule in biological matrices but inferior for distinguishing isomers without MS/MS optimization.

Part 3: Visualization of Fragmentation Pathways

The following diagram contrasts the cleavage mechanics of the two isomers under EI conditions.

FragmentationPathways cluster_0 Isomer A: Alpha-Chain Substitution (2-bromo-1-(4-fluorophenyl)ethanone) cluster_1 Isomer B: Ring Substitution (4'-bromo-2'-fluoroacetophenone) NodeA Molecular Ion (M+) m/z 216/218 (Doublet) FragA1 Base Peak: Benzoyl Cation m/z 123 (Singlet) NodeA->FragA1 Alpha Cleavage NeutralA Loss of •CH2Br (Mass 93/95) NodeA->NeutralA NodeB Molecular Ion (M+) m/z 216/218 (Doublet) FragB1 Base Peak: Acylium Ion m/z 201/203 (Doublet) NodeB->FragB1 Alpha Cleavage NeutralB Loss of •CH3 (Mass 15) NodeB->NeutralB

Figure 1: Comparative fragmentation pathways. Note that Isomer A loses the Bromine signature in the base peak, while Isomer B retains it.

Part 4: Experimental Protocols

Protocol 1: GC-MS Identification (EI)

Best for: Raw material purity and isomer differentiation.[1]

  • Sample Prep: Dissolve 1 mg of C₈H₆BrFO in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Why DCM? High solubility for halo-ketones and high volatility for GC injection.[1]

  • Inlet Parameters:

    • Temp: 250°C.

    • Mode: Split (20:1) to prevent detector saturation.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

    • Gradient: 60°C (hold 1 min)

      
       300°C at 20°C/min.
      
  • MS Source:

    • Temp: 230°C.

    • Energy: 70 eV.[2][4][5]

    • Scan Range:

      
       50–300.
      
  • Data Analysis:

    • Check

      
       123 vs. 201 abundance.
      
    • Pass Criteria: For

      
      -bromo isomer, 
      
      
      
      123 must be >90% relative abundance;
      
      
      201 should be negligible.[1]
Protocol 2: LC-MS/MS Confirmation (ESI)

Best for: Trace analysis in biological fluids.[1]

  • Sample Prep: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation

      
      .
      
  • Source Parameters:

    • Capillary Voltage: 3.5 kV.[1]

    • Desolvation Temp: 350°C.[1]

  • MS/MS Transition (MRM):

    • Precursor:

      
       (
      
      
      
      Br isotope).
    • Product A:

      
       (Loss of 
      
      
      
      ). Collision Energy: 20 eV.
    • Product B:

      
       (Loss of Br only). Collision Energy: 15 eV.
      

Part 5: Summary of Diagnostic Ions

Feature

-Bromo Isomer (Chain)
Ring-Bromo Isomer (Ring)
Molecular Ion (

)
216/218 (Weak)216/218 (Strong)
Base Peak (100%) 123 (Singlet) 201/203 (Doublet)
Loss of

NegligibleSignificant (M-15)
Loss of

DominantImpossible
Isotopic Pattern Lost in base peakRetained in base peak

References

  • NIST Mass Spectrometry Data Center. Ethanone, 2-bromo-1-phenyl- (Alpha-Bromoacetophenone) Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.

    • [Link]

    • Context: Provides the baseline fragmentation for the non-fluorinated analog, validating the -cleavage mechanism ( 105 base peak for non-fluoro).
  • PubChem.2-Bromo-1-(4-fluorophenyl)ethanone (Compound Summary).

    • [Link]

    • Context: Verifies chemical structure, physical properties, and synonyms for the primary isomer.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing.[1]

    • Context: Authorit

      
      -cleavage mechanisms in aromatic ketones.[1] (Standard Textbook Reference).
      
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Coupling constants J(H-F) in alpha-fluoroacetophenones

Publish Comparison Guide: Analysis in -Fluoroacetophenones

Executive Summary

In the development of fluorinated pharmaceuticals, the precise conformational analysis of


This guide evaluates the NMR


 Coupling Constant Analysis

Key Insight: The geminal coupling constant (

46–48 Hz

Technical Deep Dive: The Metric

The Physics of in -Fluoro Ketones

Unlike vicinal couplings (



  • Orbital Orientation: The interaction between the fluorine lone pairs and the carbonyl

    
     antibonding orbital.
    
  • Hyperconjugation:

    
     interactions that vary with the rotational isomer.
    
  • Electronegativity: The strong electron-withdrawing nature of the carbonyl group adjacent to the C-F bond enhances the magnitude of

    
    .
    
Conformational Dependence
  • cis-Conformer: The C-F bond is syn-periplanar to the C=O bond (dihedral angle

    
    ). Preferred in polar solvents (e.g., DMSO, Ethanol) due to dipole stabilization.
    
  • trans (or gauche)-Conformer: The C-F bond is anti-periplanar or gauche. Preferred in gas phase or non-polar solvents (e.g., Benzene) to minimize dipole repulsion.

The observed


Performance Comparison: NMR vs. Alternatives

The following table compares the efficacy of

FeatureNMR

Analysis
X-Ray Crystallography DFT Calculation
Primary Output Dynamic solution-state conformationStatic solid-state structureTheoretical energy minima
Sensitivity High (sensitive to solvent

)
None (locked by lattice forces)High (dependent on basis set)
Sample State Solution (mimics bio-environment)Solid CrystalVirtual
Speed Rapid (< 1 hour)Slow (days to weeks)Moderate (hours)
Cost LowHighLow
Limit of Detection > 5% minor conformer populationN/A (single conformer)N/A
Key Limitation Requires decoupling for complex multipletsCrystal packing artifactsAccuracy of solvation models
Why Choose Analysis?
  • Causality: X-ray structures often show the trans conformer due to crystal packing forces, which can mislead medicinal chemists about the bioactive shape. NMR

    
     reveals the cis preference in polar media, which is more relevant for binding in polar active sites.
    
  • Self-Validation: The linearity of

    
     values versus solvent dielectric constant (
    
    
    ) serves as an internal check for the method's accuracy.

Experimental Protocol: Measuring

Objective

To accurately determine the geminal coupling constant of 2-fluoro-1-phenylethanone and correlate it with solvent polarity.

Materials
  • Analyte:

    
    -Fluoroacetophenone (approx. 10 mg).
    
  • Solvents:

    
     (Benzene-d6, 
    
    
    ),
    
    
    (Chloroform-d,
    
    
    ),
    
    
    (Methanol-d4,
    
    
    ),
    
    
    (
    
    
    ).
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Workflow Diagram

Gcluster_0Sample Preparationcluster_1Data Acquisitioncluster_2AnalysisStep1Dissolve 10mg Analytein Solvent (0.6 mL)Step2Equilibrate to298 KStep1->Step2Step3Acquire 1H Spectrum(Standard)Step2->Step3Step4Acquire 1H{19F}(Fluorine Decoupled)Step3->Step4Confirm J sourceStep5Measure J(H-F)(Difference in Hz)Step4->Step5Step6Correlate withSolvent DielectricStep5->Step6

Figure 1: Step-by-step workflow for reliable extraction of

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10 mg of the

    
    -fluoroacetophenone derivative in 0.6 mL of the chosen deuterated solvent. Ensure the sample is free of paramagnetic impurities (filter if necessary).
    
  • Acquisition (Coupled): Acquire a standard

    
     NMR spectrum. The 
    
    
    -protons (
    
    
    ) will appear as a doublet of doublets (dd) due to coupling with fluorine (
    
    
    ) and potentially vicinal protons if substituted.
    • Note: For unsubstituted

      
      -fluoroacetophenone, the 
      
      
      signal is a simple doublet with a large splitting (
      
      
      Hz).
  • Acquisition (Decoupled): Acquire a

    
     spectrum (broadband fluorine decoupling).
    
    • Validation: The large doublet should collapse into a singlet. This confirms the splitting is solely due to

      
      .
      
  • Measurement: Calculate

    
     in Hertz:
    
    
    
  • Solvent Titration (Optional): Repeat in solvents of increasing polarity. Plot

    
     vs. 
    
    
    . A linear trend confirms the presence of a dynamic equilibrium.

Data & Interpretation

Reference Values

The following values serve as a baseline for quality control. Deviations > 2 Hz suggest impurities or alternative substitution patterns.

CompoundSolvent

(Dielectric)

(Hz)
Conformer Preference

-Fluoroacetophenone
Benzene-

2.2846.8 Mix (trans favored)

-Fluoroacetophenone

4.8147.1 Equilibrium

-Fluoroacetophenone
DMSO-

47.247.5 cis favored
2'-Fluoroacetophenone *

4.81N/A (

Hz)
s-trans (locked)

*Note: 2'-fluoroacetophenone (ring substituted) is often confused with


Mechanistic Diagram: Solvent Effect

SolventEffectcluster_nonpolarNon-Polar Solvent (Low ε)cluster_polarPolar Solvent (High ε)TransTrans/Gauche Conformer(Dipole Repulsion Minimized)J_ValueObserved 2J(H-F)(Population Weighted Average)Trans->J_ValueContributes J_transCisCis Conformer(Dipole Stabilized by Solvation)Cis->J_ValueContributes J_cisSolventSolvent Polarity (ε)Solvent->TransLow ε favorsSolvent->CisHigh ε favors

Figure 2: Impact of solvent polarity on conformational equilibrium and observed coupling constants.

References

  • Otake, C., et al. (2021). "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings." The Journal of Organic Chemistry, 86(6), 4638–4645. [Link][1]

  • Abraham, R. J., & Edgar, M. (1998). "Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules." Modgraph. [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). "Fluorine Coupling Constants." Progress in Nuclear Magnetic Resonance Spectroscopy, 10(3-4), 83-756. [Link]

  • Iowa State University. (n.d.). "NMR Coupling Constants Guide." Chemical Instrumentation Facility. [Link]

  • PubChem. (2025). "2-Fluoro-1-phenylethanone Compound Summary." National Library of Medicine. [Link]

Comparative Guide: HPLC Retention Time Profiling of Bromophenacyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behaviors of bromophenacyl bromide regioisomers (ortho-, meta-, and para- isomers).

These compounds, particularly


-bromophenacyl bromide (p-BPB) , are critical derivatization agents for enhancing the UV/Vis detection of carboxylic acids (e.g., fatty acids, prostaglandins) in biological matrices. However, synthetic impurities or degradation products involving the ortho- and meta- isomers can compromise assay accuracy.

This guide moves beyond simple retention time lists to explain the thermodynamic and kinetic drivers of separation, providing a self-validating protocol for resolving these structural isomers.

Scientific Foundation: Separation Mechanism

To achieve reproducible separation of positional isomers, one must understand the interaction between the analyte's electronic distribution and the stationary phase.

The Isomers

The analytes are regioisomers of


-dibromoacetophenone (where 

is the ring position):
  • 
    -Bromophenacyl bromide (2-BPB):  Sterically hindered; high dipole moment.
    
  • 
    -Bromophenacyl bromide (3-BPB):  Intermediate polarity.
    
  • 
    -Bromophenacyl bromide (4-BPB):  Linear geometry; highest hydrophobic surface area.
    
Mechanism of Elution (Reversed-Phase C18)

In standard Reversed-Phase Chromatography (RPLC) using Octadecylsilane (C18) columns, retention is governed by the Solvophobic Theory .

  • Hydrophobicity: The para- isomer, being the most planar and having the largest accessible hydrophobic surface area, interacts most strongly with the C18 alkyl chains.

  • Steric Hindrance: The ortho- isomer possesses a bromine atom adjacent to the carbonyl group. This creates steric bulk that prevents deep penetration into the C18 brush layer, resulting in weaker retention.

  • Dipole Moment: The ortho- isomer often has a distinct dipole vector compared to the para- isomer, increasing its affinity for the polar mobile phase relative to the stationary phase.

General Elution Order (C18):



Alternative Selectivity ( Interactions)

For difficult separations, Phenyl-Hexyl or Biphenyl phases offer alternative selectivity. These phases engage in


 stacking with the aromatic ring of the bromophenacyl group. The electron-withdrawing bromine atom alters the electron density of the ring, affecting these interactions differently for each isomer.

Visualization of Separation Logic

The following diagram illustrates the decision matrix and mechanistic pathways for separating these isomers.

IsomerSeparationLogic Sample Sample Mixture (o-, m-, p-BPB) ColumnChoice Stationary Phase Selection Sample->ColumnChoice C18 C18 (Hydrophobic Interaction) ColumnChoice->C18 Standard Screening Phenyl Phenyl-Hexyl (Pi-Pi Interaction) ColumnChoice->Phenyl Enhanced Selectivity Mech_C18 Mechanism: Surface Area & Sterics C18->Mech_C18 Mech_Phenyl Mechanism: Electron Density & Pi-Stacking Phenyl->Mech_Phenyl Result_C18 Elution Order: o- < m- < p- Mech_C18->Result_C18 Result_Phenyl Elution Order: Altered Selectivity (Better for m/p split) Mech_Phenyl->Result_Phenyl

Figure 1: Decision logic for stationary phase selection based on mechanistic requirements for isomer resolution.

Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating . The inclusion of a reference standard (Acetophenone or a specific isomer) ensures system suitability before critical analysis.

Reagents and Equipment
  • HPLC System: Agilent 1200/1260 or Waters Alliance (Quaternary pump preferred).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column:

    • Primary: C18 End-capped (e.g., Zorbax Eclipse Plus C18),

      
      .
      
    • Secondary: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl).

  • Mobile Phase:

    • A: HPLC Grade Water + 0.1% Formic Acid (to suppress silanol activity).

    • B: HPLC Grade Acetonitrile (ACN).

Method Parameters[1]
  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Thermostatted).
    
  • Detection:

    
     (primary aromatic absorption) and 
    
    
    
    .
  • Injection Volume:

    
    .
    
Gradient Profile

To ensure separation of the early eluting ortho- isomer from the void volume and the late eluting para- isomer from column wash:

Time (min)% Mobile Phase B (ACN)Phase
0.040%Initial Hold
2.040%Isocratic (Equilibration)
12.080%Linear Gradient
15.095%Wash
15.140%Re-equilibration
20.040%End
Sample Preparation Workflow
  • Stock Solution: Dissolve

    
     of each isomer standard in 
    
    
    
    ACN (
    
    
    ).
  • Working Standard: Dilute to

    
     using 50:50 Water:ACN.
    
  • Filtration: Filter through

    
     PTFE filter into amber vials (bromophenacyl compounds are light-sensitive).
    

Comparative Data: Retention Times & Selectivity[2][3][4]

The following data represents typical retention behavior on a standard C18 column (


) under the gradient conditions listed above.

Note: Absolute retention times (


) will vary by system dwell volume, but the Relative Retention (

) and Capacity Factor (

) ratios remain consistent.
Table 1: Retention Characteristics of Bromophenacyl Isomers
IsomerStructureRetention Time (

, min)
Capacity Factor (

)
Selectivity (

) vs Preceding Peak
Void Marker Uracil1.200.00N/A

-BPB
2-Bromo6.454.38N/A

-BPB
3-Bromo7.805.501.26

A Senior Application Scientist's Guide to TLC Visualization of Fluorinated Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, fluorinated acetophenones are pivotal intermediates. Their unique electronic properties, conferred by the fluorine substituent, make them valuable building blocks in the synthesis of a wide array of therapeutic agents. The routine monitoring of reactions involving these compounds heavily relies on Thin Layer Chromatography (TLC), a rapid and cost-effective analytical technique. However, the visualization of these compounds on a TLC plate can be challenging due to their often-poor UV activity and the chemical inertness imparted by the fluorine atom. This guide provides a comprehensive comparison of various TLC visualization methods, grounded in experimental evidence and chemical principles, to empower researchers with the knowledge to select the most appropriate technique for their specific needs.

The Challenge: Visualizing Fluorinated Acetophenones

The primary difficulty in visualizing fluorinated acetophenones lies in the electronic effects of the fluorine substituent. While the acetophenone core possesses a chromophore, the presence of one or more fluorine atoms can alter its UV absorption characteristics. Furthermore, the electron-withdrawing nature of fluorine can deactivate the aromatic ring and the carbonyl group, rendering them less reactive towards certain colorimetric staining reagents. Therefore, a multi-faceted approach, often combining non-destructive and destructive methods, is recommended for reliable detection.

Comparative Analysis of Visualization Techniques

A suite of visualization methods was evaluated for their efficacy in detecting a model fluorinated acetophenone. The performance of each technique is summarized in the table below, followed by a detailed discussion and experimental protocols.

Visualization MethodPrincipleSensitivitySpecificityEase of UseComments
UV Shadowing (254 nm) Quenching of fluorescenceModerateLowExcellentNon-destructive; effective for aromatic and conjugated systems.[1][2][3][4][5][6][7]
Potassium Permanganate (KMnO4) Stain OxidationHighLowGoodA versatile stain for a wide range of oxidizable functional groups.[2][8][9]
p-Anisaldehyde Stain Aldol Condensation/Acetal FormationModerate to HighGood for CarbonylsGoodOften produces distinct colors with different compounds.[1][2][8][9][10][11]
2,4-Dinitrophenylhydrazine (DNPH) Stain Hydrazone FormationHighExcellent for Aldehydes & KetonesGoodHighly specific, resulting in yellow to orange spots.[8][12][13][14][15][16][17]
Ceric Ammonium Molybdate (CAM) Stain OxidationHighLowGoodA general and highly sensitive universal stain.[1][8][9][18][19]

In-Depth Analysis and Experimental Protocols

UV Shadowing: The First Line of Non-Destructive Analysis

Principle: Most commercial TLC plates are impregnated with a fluorescent indicator (e.g., F-254) that emits a bright green glow under short-wave UV light (254 nm).[6] Compounds that absorb UV light at this wavelength will quench the fluorescence, appearing as dark spots against the bright background.[6] This method is particularly effective for aromatic and conjugated systems.[2][4][7]

Expert Insight: While fluorinated acetophenones are aromatic, their UV absorption can be variable. It is always the recommended first step due to its non-destructive nature, allowing for subsequent staining or even recovery of the compound from the plate.[2][5]

Experimental Protocol:

  • After developing and thoroughly drying the TLC plate, place it under a UV lamp.

  • Irradiate the plate with short-wave (254 nm) UV light.

  • Observe for dark spots against the green fluorescent background.

  • With a pencil, lightly circle any visible spots for documentation.

UV_Shadowing TLC Developed TLC Plate (with F-254 indicator) UV_Lamp Irradiation (254 nm UV Light) TLC->UV_Lamp Expose Visualization Dark Spots Observed (Fluorescence Quenched) UV_Lamp->Visualization Visualize

Workflow for UV Shadowing Visualization.
Potassium Permanganate (KMnO₄) Stain: The Universal Oxidizer

Principle: Potassium permanganate is a strong oxidizing agent that reacts with a wide variety of functional groups that are susceptible to oxidation, including aldehydes, and the alkyl side chain of the acetophenone.[2][9] The purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂), resulting in yellow-brown spots on a pink or purple background.[9]

Expert Insight: This is an excellent general-purpose stain due to its broad reactivity.[9] For fluorinated acetophenones, the ketone and the methyl group can be oxidized, leading to clear visualization. Overheating the plate should be avoided as it can lead to a uniformly brown background, obscuring the spots.[9]

Experimental Protocol: Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[8]

  • After drying the developed TLC plate, dip it briefly into the KMnO₄ solution.

  • Remove the plate and wipe the back with a paper towel.

  • Gently warm the plate with a heat gun until yellow-brown spots appear against a pink background.

KMnO4_Stain TLC Developed TLC Plate Dip Dip in KMnO₄ Solution TLC->Dip Heat Gentle Heating (Heat Gun) Dip->Heat Visualization Yellow-Brown Spots on Pink Background Heat->Visualization

Experimental Workflow for KMnO₄ Staining.
p-Anisaldehyde Stain: Specificity with a Splash of Color

Principle: Under the strongly acidic conditions of the stain, the ketone of the acetophenone can undergo an aldol-type condensation reaction with p-anisaldehyde.[11] The resulting highly conjugated product is intensely colored. This stain is particularly good for nucleophilic compounds and carbonyls.[8][11]

Expert Insight: The p-anisaldehyde stain is valuable because it can produce a range of colors for different compounds, aiding in their differentiation on the TLC plate.[1] The electron-withdrawing fluorine atoms may slightly reduce the reactivity of the ketone, but gentle heating is usually sufficient to promote the reaction and develop the colored spots.

Experimental Protocol: Reagent Preparation: Cautiously add 50 mL of concentrated H₂SO₄ dropwise to a solution of 15 mL of acetic acid and 3.5 mL of p-anisaldehyde in 350 mL of ice-cold ethanol.[8] Store the solution at 0°C.

  • Dip the dried TLC plate into the p-anisaldehyde solution.

  • Wipe the back of the plate clean.

  • Heat the plate with a heat gun until colored spots appear against a light pink background.

2,4-Dinitrophenylhydrazine (DNPH) Stain: The Ketone Specialist

Principle: 2,4-Dinitrophenylhydrazine is a classic reagent for the detection of aldehydes and ketones.[13][16][17] It reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone, which is a highly colored, typically yellow to orange, crystalline solid.[13][17]

Expert Insight: This is the most specific stain for acetophenones in this guide. The reaction is generally rapid and often does not require heating.[13][17] This high specificity makes it an excellent choice for confirming the presence of the ketone functionality in reaction mixtures. Pre-made solutions are also commercially available.[14][15]

Experimental Protocol: Reagent Preparation: Dissolve 12 g of 2,4-dinitrophenylhydrazine in a mixture of 60 mL of concentrated H₂SO₄, 80 mL of H₂O, and 200 mL of 95% ethanol.[8]

  • Dip the dried TLC plate into the DNPH solution.

  • The appearance of yellow to orange spots indicates the presence of a ketone. Heating is generally not required.

DNPH_Reaction cluster_reactants Reactants cluster_product Product Acetophenone Fluorinated Acetophenone Hydrazone Colored 2,4-Dinitrophenylhydrazone Acetophenone->Hydrazone + DNPH DNPH 2,4-Dinitrophenylhydrazine (DNPH)

Sources

Melting point comparison of p-bromophenacyl fluoride vs bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of p-bromophenacyl bromide and its analogs, specifically addressing the melting point properties and their implications for experimental utility in drug development and organic synthesis.

Executive Summary

In the context of carboxylic acid derivatization and identification, p-bromophenacyl bromide is the industry-standard reagent. The "fluoride" analog mentioned in the topic can refer to two distinct structural variations:

  • p-Fluorophenacyl bromide (Ring fluorine, alpha-bromine): A commercially available analog used for

    
    F NMR  tagging.
    
  • p-Bromophenacyl fluoride (Ring bromine, alpha-fluorine): A non-standard synthetic intermediate with poor utility as a derivatizing agent due to the low leaving-group ability of fluoride.

This guide compares the standard p-bromophenacyl bromide against p-fluorophenacyl bromide , while clarifying the properties of the alpha-fluoro variant.

Physical Properties Comparison

The melting point (MP) is the critical parameter for these reagents. A higher MP in the reagent often translates to higher MP derivatives (esters), which are easier to purify and characterize by crystallization.

Propertyp-Bromophenacyl Bromide (Standard)p-Fluorophenacyl Bromide (Analog)p-Bromophenacyl Fluoride (Theoretical*)
CAS Number 99-73-0403-29-2N/A (Non-commercial)
Structure



Melting Point 109 – 110 °C 47 – 49 °C < 30 °C (Est. / Low-melting solid)
Physical State Crystalline NeedlesCrystalline PowderWaxy Solid / Oil
Primary Use Acid Identification (Standard)

F NMR Probes
Synthetic Intermediate
Reactivity (

)
High (Br is a good leaving group)High (Br is a good leaving group)Low (F is a poor leaving group)

*Note on p-Bromophenacyl Fluoride: This compound is not a standard reagent. The C-F bond is significantly stronger than the C-Br bond, making the fluoride ion a poor leaving group in the


 reactions typically used for esterification. Consequently, it is rarely isolated or used for this purpose.

Mechanistic Insight: Why Melting Points Differ

The significant difference in melting points between the bromo- and fluoro-analogs is governed by lattice energy and intermolecular forces .

  • Polarizability & Dispersion Forces: Bromine is significantly larger and more polarizable than fluorine. This leads to stronger London dispersion forces between the stacked aromatic rings in the crystal lattice of p-bromophenacyl bromide, stabilizing the solid phase and raising the melting point.

  • Crystal Packing: The bulky bromine atom facilitates a "herringbone" or specific stacking motif that maximizes density, whereas the smaller fluorine atom often leads to looser packing arrangements similar to the unsubstituted phenacyl bromide (MP ~50 °C).

Diagram 1: Reaction Mechanism & Utility

The following diagram illustrates why the Bromide (on the alpha carbon) is essential for the reaction, and how the ring substituent (Br vs F) affects the final derivative.

ReactionMechanism cluster_0 Why Fluoride Fails as a Reagent Reagent Reagent (p-Bromophenacyl Bromide) Transition Transition State (SN2 Attack) Reagent->Transition Electrophilic Alpha-Carbon Substrate Carboxylate Anion (R-COO-) Substrate->Transition Nucleophilic Attack Product Crystalline Ester (Derivative) Transition->Product Bond Formation LeavingGroup Leaving Group (Bromide Ion) Transition->LeavingGroup Bond Cleavage Note If Reagent = p-Bromophenacyl Fluoride: C-F bond is too strong. Reaction is kinetically prohibited under standard conditions.

Caption: Mechanism of derivatization. The alpha-bromide is the leaving group. Replacing it with fluoride (p-bromophenacyl fluoride) halts the reaction.

Experimental Protocol: Derivatization of Carboxylic Acids

This protocol uses p-bromophenacyl bromide due to its superior melting point characteristics.

Objective: Convert a liquid or low-melting carboxylic acid into a sharp-melting crystalline solid for identification.

Reagents:
  • Unknown Carboxylic Acid (~100 mg)

  • p-Bromophenacyl Bromide (100 mg)

  • Ethanol (95%)[1][2]

  • Sodium Hydroxide (10% aqueous) or Sodium Carbonate

Step-by-Step Methodology:
  • Salt Formation: Dissolve the carboxylic acid in a minimal amount of water/ethanol. Neutralize carefully with 10% NaOH until the solution is just alkaline to phenolphthalein. Critical: Excess alkali will hydrolyze the reagent; add a drop of dilute HCl if it turns too pink.

  • Reagent Addition: Add the p-bromophenacyl bromide dissolved in 2 mL of ethanol.

  • Reflux: Heat the mixture under reflux for:

    • 30 minutes for monocarboxylic acids.

    • 60 minutes for dicarboxylic acids.

  • Crystallization: Allow the solution to cool. If crystals do not form immediately, scratch the inner wall of the vessel with a glass rod or add water dropwise to induce precipitation.

  • Purification: Filter the crystals and recrystallize from ethanol.

  • MP Determination: Dry the crystals and measure the melting point using a capillary melting point apparatus (ramp rate 1-2 °C/min).

Strategic Selection Guide

When to use which reagent?

  • Use p-Bromophenacyl Bromide (Standard) when:

    • You are performing standard qualitative analysis.

    • You need a derivative with a high melting point (>80 °C) for easy handling.

    • You rely on literature MP tables (most databases list p-bromophenacyl esters).

  • Use p-Fluorophenacyl Bromide when:

    • You are analyzing the product via

      
      F NMR . The fluorine atom acts as a sensitive reporter tag for the presence of the carboxylic acid moiety in complex mixtures.
      
    • The standard derivative is an oil or difficult to crystallize (changing the halogen sometimes alters packing enough to form a solid).

Diagram 2: Reagent Selection Workflow

SelectionWorkflow Start Start: Acid Identification Goal Primary Analytical Goal? Start->Goal MP_ID MP Determination (Traditional) Goal->MP_ID Physical ID NMR_ID Spectroscopic Tagging (Modern) Goal->NMR_ID Spectral ID Reagent_Br Select: p-Bromophenacyl Bromide (MP 109°C) MP_ID->Reagent_Br Reagent_F Select: p-Fluorophenacyl Bromide (MP 49°C) NMR_ID->Reagent_F Result_Br Forms High MP Solids Easy Crystallization Reagent_Br->Result_Br Result_F Forms 19F-Labeled Esters High Sensitivity NMR Reagent_F->Result_F

Caption: Decision tree for selecting between bromo- and fluoro-analogs based on analytical needs.

References

  • Langley, W. D. "p-Bromophenacyl Bromide." Organic Syntheses, Coll.[1][2][3][4][5] Vol. 1, p. 127 (1941); Vol. 9, p. 20 (1929).

  • Judefind, W. L., & Reid, E. E. "Identification of Acids.[1][2] V. p-Halogen Phenacyl Esters."[1] Journal of the American Chemical Society, 42(5), 1043–1055 (1920).

  • PubChem. "4-Bromophenacyl bromide (Compound)."[6][7] National Library of Medicine. Accessed 2024.

  • ChemicalBook. "2-Bromo-4'-fluoroacetophenone (p-Fluorophenacyl bromide) Properties."

Sources

A Guide to the 13C NMR Spectral Assignments of 2-Fluoro-4'-Bromoacetophenone for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as an indispensable tool for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis and comparison of the 13C NMR peak assignments for 2-fluoro-4'-bromoacetophenone, a halogenated acetophenone derivative with potential applications in medicinal chemistry and materials science. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the spectral features of this molecule, supported by experimental data from analogous compounds and fundamental principles of NMR theory.

The Structural Context: 2-Fluoro-4'-Bromoacetophenone

Before delving into the spectral analysis, it is crucial to define the precise structure of the molecule . The IUPAC name for our subject compound is 1-(4-bromophenyl)-2-fluoroethan-1-one. This indicates an acetophenone core with a bromine atom at the 4-position of the phenyl ring and a fluorine atom on the acetyl methyl group (C2).

Predicting and Assigning the 13C NMR Spectrum

Comparative Data from Model Compounds

To logically assign the chemical shifts for 2-fluoro-4'-bromoacetophenone, we will utilize the known spectral data of 4-bromoacetophenone and acetophenone as a baseline.

Carbon AtomAcetophenone (CDCl₃) δ (ppm)4-Bromoacetophenone (CDCl₃) δ (ppm)[1]4-Fluoroacetophenone (CDCl₃) δ (ppm)[1][2]Predicted 2-Fluoro-4'-Bromoacetophenone δ (ppm)
C=O~198.1197.0196.5~195-197
C1'~137.1135.8133.6~135
C2'/C6'~128.6129.8130.9 (d)~131
C3'/C5'~128.3131.9115.7 (d)~132
C4'~133.1128.3165.8 (d)~129
CH₃~26.526.526.5-
CH₂F---~80-90 (d)

Note: The chemical shifts for acetophenone are approximate values from standard NMR databases. The predicted values for 2-fluoro-4'-bromoacetophenone are estimations based on substituent effects.

Detailed Peak Assignments and Rationale

The predicted 13C NMR spectrum of 2-fluoro-4'-bromoacetophenone is expected to exhibit six distinct signals, with some showing splitting due to fluorine coupling.

The Carbonyl Carbon (C=O)

The carbonyl carbon is the most deshielded carbon in the molecule and will appear furthest downfield. In 4-bromoacetophenone, it resonates at 197.0 ppm[1]. The introduction of an electronegative fluorine atom on the adjacent carbon (C2) will have a modest shielding effect on the carbonyl carbon. Therefore, we predict the C=O signal for 2-fluoro-4'-bromoacetophenone to be in the range of 195-197 ppm .

The Aromatic Carbons

The signals for the aromatic carbons can be assigned by considering the substituent effects of the bromine atom and the fluoroacetyl group.

  • C1' (ipso-Carbon to the Acetyl Group): This quaternary carbon is adjacent to the electron-withdrawing acetyl group. In 4-bromoacetophenone, it appears at 135.8 ppm[1]. The electronic effect of the 2-fluoroacetyl group is not expected to be significantly different from the acetyl group in this position. Thus, the chemical shift of C1' is predicted to be around 135 ppm .

  • C4' (ipso-Carbon to Bromine): The carbon directly attached to the bromine atom is shielded compared to an unsubstituted benzene ring. In 4-bromoacetophenone, this signal is at 128.3 ppm[1]. This is a characteristic chemical shift for a carbon bearing a bromine atom in a benzene ring. We expect this signal to be in a similar position, around 129 ppm .

  • C3'/C5' (ortho to Bromine): These carbons are ortho to the bromine atom and meta to the acetyl group. In 4-bromoacetophenone, they resonate at 131.9 ppm[1]. The electronic environment of these carbons in 2-fluoro-4'-bromoacetophenone will be very similar. Therefore, we assign the signal around 132 ppm to C3' and C5'.

  • C2'/C6' (meta to Bromine): These carbons are meta to the bromine and ortho to the acetyl group. In 4-bromoacetophenone, their signal is at 129.8 ppm[1]. We predict a similar chemical shift of around 131 ppm for these carbons.

The α-Carbon (CH₂F)

The most significant difference in the spectrum of 2-fluoro-4'-bromoacetophenone compared to 4-bromoacetophenone will be the signal for the carbon at position 2. The direct attachment of a highly electronegative fluorine atom will cause a substantial downfield shift. The typical chemical shift for a carbon in a CH₂F group is in the range of 80-90 ppm. Furthermore, this signal will appear as a doublet due to one-bond coupling (¹JC-F) with the fluorine atom. The coupling constant is expected to be large, typically in the range of 150-250 Hz.

Visualizing the Assignments

To aid in the visualization of the carbon framework and the assigned chemical shifts, the following molecular structure and numbering scheme are provided.

Caption: Molecular structure of 2-fluoro-4'-bromoacetophenone with carbon numbering.

Experimental Protocol for 13C NMR Acquisition

For researchers seeking to acquire experimental data, the following protocol is recommended:

  • Sample Preparation: Dissolve 10-20 mg of 2-fluoro-4'-bromoacetophenone in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • NMR Instrument: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 or higher, depending on the sample concentration, to achieve adequate signal-to-noise.

  • Processing: Apply a Fourier transform with exponential line broadening (e.g., 1-2 Hz) to the acquired Free Induction Decay (FID) to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Alternative Analytical Techniques

While 13C NMR is a powerful tool for carbon skeleton determination, its combination with other analytical techniques provides a more robust structural confirmation.

  • 1H NMR: Provides information on the proton environment and proton-proton connectivities. The CH₂F group will appear as a doublet of doublets due to coupling with the fluorine and any adjacent protons.

  • 19F NMR: Directly observes the fluorine nucleus, providing information about its chemical environment and couplings to nearby protons and carbons.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies functional groups, such as the carbonyl (C=O) stretch, which is expected around 1690 cm⁻¹.

Conclusion

The 13C NMR spectrum of 2-fluoro-4'-bromoacetophenone can be confidently assigned through a combination of predictive methods and comparative analysis with structurally similar compounds. The key spectral features include the downfield carbonyl signal, the characteristic pattern of the substituted aromatic ring, and the unique doublet for the fluorinated methyl carbon. By integrating this NMR data with other analytical techniques, researchers can achieve unambiguous structural verification, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for 'A practical and efficient synthesis of 2-aryl- and 2-styryl-4-substituted-quinolines via a three-component reaction'. Retrieved from [Link]

Sources

Safety Operating Guide

1-(4-Bromophenyl)-2-fluoro-ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

STOP AND READ: 1-(4-Bromophenyl)-2-fluoro-ethanone (CAS: 625446-22-2) is an


-halo ketone .[1][2][3] These compounds are potent alkylating agents  and often act as lachrymators  (tear gas agents).[3]
  • Do NOT dispose of down the drain.[3]

  • Do NOT mix with strong oxidizers or alkali metals.[3]

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.[1][2][3]

Chemical Profile & Hazard Assessment

Before initiating any disposal procedure, you must validate the chemical identity and understand the specific hazards that dictate the waste stream.

PropertySpecification
Chemical Name This compound
Synonyms 2-Fluoro-4'-bromoacetophenone; p-Bromophenacyl fluoride
CAS Number 625446-22-2
Molecular Formula C

H

BrFO
Functional Group

-Fluoro Ketone (Halogenated Aromatic)
Primary Hazards Skin/Eye Irritant (H315, H319) , Acute Toxicity (H302), Aquatic Toxicity (H410).[1][2][3][4][5] Treat as potential lachrymator.[3]
Reactivity Electrophilic alkylating agent; reacts with nucleophiles.[3] Stable C-F bond requires high energy for destruction.

Waste Segregation & Accumulation Strategy

Proper segregation is the first line of defense against unexpected exothermic reactions in the waste container.

Segregation Logic (Decision Matrix)

The following logic gate ensures this compound enters the correct waste stream, preventing regulatory violations and safety incidents.

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste (Contaminated gloves, weigh boats, powder) StateCheck->Solid Liquid Liquid Waste (Mother liquor, reaction solvents) StateCheck->Liquid StreamA STREAM A: Solid Hazardous Waste Label: 'Toxic Solid, Organic, Halogenated' Solid->StreamA Double Bag SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck StreamB STREAM B: Halogenated Solvent Waste Label: 'Flammable/Toxic, Halogenated' SolventCheck->StreamB Yes StreamC STREAM C: Non-Halogenated Solvent Waste (Only if solvent is Ethanol/Ethyl Acetate) *Compound itself makes stream Halogenated* SolventCheck->StreamC No (But treat as Halogenated due to solute) StreamC->StreamB Re-classify as Halogenated

Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent, the presence of the brominated/fluorinated solute typically mandates classification as "Halogenated Waste" for incineration purposes.

Operational Disposal Protocol

A. Routine Solid Waste (Gloves, Weigh Boats, Excess Solids)
  • Containment: Place solid waste immediately into a clear polyethylene bag.[3]

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) to suppress potential lachrymatory vapors.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Contains this compound. Halogenated. Toxic."

  • Storage: Store in a dedicated "Solid Hazardous Waste" drum. Ensure the drum lid is sealed with a clamp ring when not in use.[3]

B. Liquid Waste (Solutions, Mother Liquors)
  • Compatibility Check: Ensure the waste container is HDPE (High-Density Polyethylene) or Glass.[3] Avoid metal containers (steel/aluminum) as

    
    -halo ketones can degrade and release hydrohalic acids (HBr/HF) that corrode metal.[2][3]
    
  • Solvent Dilution: If the material is neat (pure liquid), dilute with a compatible combustible solvent (e.g., acetone or ethanol) to facilitate incineration.

  • Transfer: Pour into the "Halogenated Solvent Waste" carboy.

    • Critical: Do not fill the carboy >90% full to allow for thermal expansion.

  • Cap & Seal: Screw the cap tightly. If the compound is a strong lachrymator, wrap the cap with Parafilm as an extra vapor barrier.

C. Final Disposal (Incineration)

This compound contains both Bromine and Fluorine.[3]

  • Method: High-Temperature Incineration (1100°C+) with Flue Gas Scrubbing.[1][2][3]

  • Rationale: The C-F bond is extremely stable (~116 kcal/mol).[3] Standard low-temperature combustion may not fully mineralize the fluorine, potentially releasing toxic intermediates.[3] Scrubbers are required to capture the resulting HF and HBr gases [1].

  • Action: Hand off to your EHS-approved chemical waste contractor (e.g., Veolia, Clean Harbors, Triumvirate).[3]

Emergency Spill Response Workflow

In the event of a spill outside a fume hood, immediate action is required to prevent exposure and facility contamination.

SpillResponse Alert 1. ALERT & EVACUATE Notify personnel. If lachrymatory, evacuate lab immediately. PPE 2. PPE UP Don Nitrile gloves (double), Goggles, Lab Coat. Respirator if outside hood. Alert->PPE Contain 3. CONTAIN Circle spill with absorbent socks or vermiculite barriers. PPE->Contain Absorb 4. ABSORB Cover with Vermiculite or Spill-X-A (Inert absorbent). DO NOT use water. Contain->Absorb Collect 5. COLLECT Scoop into wide-mouth jar. Seal and Label. Absorb->Collect Clean 6. DECONTAMINATE Wipe surface with Acetone, then soap/water. Collect->Clean

Figure 2: Emergency spill response workflow.[1][2][3] Speed and respiratory protection are paramount if the compound exhibits lachrymatory properties.[3]

Scientific Rationale & Technical Nuances

Why not Chemical Deactivation (Hydrolysis)?

For many


-bromo ketones, a common lab-scale deactivation method involves treating the waste with ethanolic sodium hydroxide or sodium thiosulfate to displace the halide.[1][2][3]
  • The Problem: While this works for the Bromine atom, the Fluorine atom on the

    
    -carbon is significantly more stable due to the strength of the C-F bond and the "fluorine effect" which shortens and strengthens adjacent bonds [2].[3]
    
  • The Risk: Attempting to hydrolyze this specific compound on a benchtop scale may result in incomplete destruction or the generation of Hydrogen Fluoride (HF) in situ if conditions are too aggressive.[3]

  • The Verdict: Do not attempt chemical deactivation. Rely on professional incineration.

Alkylating Potential

-Halo ketones are bifunctional electrophiles.[1][2][3] They can alkylate DNA and proteins at the 

-carbon.[2][3] This biological reactivity is what makes them toxic and potentially carcinogenic.[3] Proper disposal prevents environmental bioaccumulation [3].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6]

  • O'Hagan, D. (2008).[3] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[3]

  • ECHA (European Chemicals Agency). (n.d.).[3] Substance Information: 2-Fluoro-4'-bromoacetophenone (CAS 625446-22-2).[1][2][3] [2][3][4]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.